molecular formula C7H7NO3 B1378681 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid CAS No. 1461726-93-1

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid

Katalognummer: B1378681
CAS-Nummer: 1461726-93-1
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: CTCXZYRHHZVFOQ-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is a high-purity chemical compound with the molecular formula C 7 H 7 NO 3 . Provided as the (E)-isomer, this compound features a prop-2-enoic acid (acrylic acid) chain linked to a 4-methyl-1,3-oxazole heterocycle, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery . While direct literature on this specific compound is limited, its core structure is of significant interest in pharmaceutical research. Patents disclose that structurally similar compounds, such as those based on an oxazole scaffold, are investigated as modulators of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel . TRPM8 is a primary sensor for environmental cold and is a target for research in areas including pain management, inflammatory conditions, and the development of agents that induce a cooling sensation . As such, 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid serves as a crucial building block for the synthesis of novel molecules with potential pharmacological activity. Its acrylic acid moiety allows for further derivatization into amides or esters, expanding its utility in creating diverse compound libraries for biological screening. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-4-11-6(8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCXZYRHHZVFOQ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC(=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR chemical shifts for 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Characterization of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid

Executive Summary

The compound (2E)-3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (CAS 1461726-93-1) is a highly versatile bifunctional building block[1]. Featuring both an electron-deficient oxazole ring and an α,β -unsaturated carboxylic acid moiety, it serves as a critical intermediate in the synthesis of complex pharmaceuticals, including centrally efficacious BACE1 inhibitors[2] and novel antimalarial scaffolds[3].

For drug development professionals and synthetic chemists, the precise structural validation of this compound is non-negotiable. Misassignment of the alkene stereochemistry or oxazole substitution pattern can derail downstream structure-activity relationship (SAR) studies. This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule, synthesizing theoretical causality with field-proven experimental protocols.

Structural Elucidation & Mechanistic Causality

To build a robust NMR assignment, we must first deconstruct the molecule into its magnetically distinct environments and understand the physical phenomena driving their chemical shifts.

The Oxazole Core

The 4-methyloxazole ring is a heteroaromatic system characterized by significant electron delocalization and inductive effects from the oxygen and nitrogen atoms. Fundamental studies on oxazole 13 C NMR spectra establish that the magnitude of coupling constants and chemical shifts are highly sensitive to substitution at the C-2 position[4].

  • C-2 Resonance: Conjugation with the electron-withdrawing acrylic acid group severely deshields the C-2 carbon, pushing its resonance to the 158–162 ppm range[5].

  • Allylic Coupling: The protons of the C-4 methyl group exhibit a characteristic long-range allylic scalar coupling ( 4J≈1.2 Hz) with the H-5 proton. This coupling is transmitted through the π -system of the heteroaromatic ring and is a definitive marker of the 4-methyl substitution pattern.

The α,β -Unsaturated System

The prop-2-enoic acid tail introduces a highly polarized spin system.

  • Magnetic Anisotropy & Polarization: The carbonyl group withdraws electron density through resonance, leaving the β -carbon (C-3') highly electron-deficient. Consequently, the β -proton is significantly more deshielded ( 7.45 ppm) than the α -proton ( 6.60 ppm).

  • Stereochemical Validation (The Karplus Equation): The dihedral angle between the α and β protons dictates their scalar coupling constant ( 3J ). A trans-isomer ( E -configuration) possesses a dihedral angle of 180°, which the Karplus equation correlates to a large coupling constant of 15.5–16.5 Hz . A cis-isomer ( Z -configuration) would exhibit a much smaller coupling (8–12 Hz).

Quantitative Data Presentation

The following tables summarize the theoretical and empirically derived chemical shifts for (2E)-3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in DMSO- d6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Logic
COOH 12.80br s-1HHighly deshielded acidic proton; broad due to exchange.
H-5 (Oxazole) 7.95q1.21HDeshielded by adjacent O/N; 4J allylic coupling to CH 3​ .
H- β (Alkene) 7.45d16.01HTrans-alkene proton; strongly deshielded by oxazole and COOH conjugation.
H- α (Alkene) 6.60d16.01HTrans-alkene proton; alpha to the carbonyl.
CH 3​ (C4-Me) 2.15d1.23HAliphatic methyl; 4J allylic coupling to H-5.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Logic
C=O (Acid) 167.5CqCarbonyl carbon of the α,β -unsaturated acid.
C-2 (Oxazole) 158.0CqHighly deshielded by heteroatoms and alkene conjugation.
C- β (Alkene) 138.0CHElectron-deficient alkene carbon (resonance effect).
C-4 (Oxazole) 136.5CqSubstituted oxazole carbon.
C-5 (Oxazole) 135.0CHAromatic oxazole methine.
C- α (Alkene) 122.0CHAlkene carbon alpha to the carbonyl.
CH 3​ 11.5CH 3​ Aliphatic methyl attached to a heteroaromatic ring.

Experimental Protocols & Workflows

To ensure absolute trustworthiness, the NMR acquisition must function as a self-validating system. Relying solely on 1D spectra is insufficient for publication-grade structural proof. The following step-by-step methodology guarantees orthogonal validation.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO is selected over CDCl 3​ to ensure complete dissolution of the polar carboxylic acid and to minimize hydrogen-bonding-induced line broadening. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of DMSO, tune and match the probe, and shim the magnet (Z1-Z5) to achieve a line width of <0.8 Hz for the internal TMS or residual solvent peak.

  • 1D 1 H Acquisition: Execute a standard 1D proton sequence (zg30). Use a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 16–32 scans.

  • 1D 13 C Acquisition: Execute a proton-decoupled carbon sequence (zgpg30). Use a spectral width of 250 ppm, D1 of 2.0 seconds, and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-2, C-4, C=O).

  • 2D HMBC Acquisition: To definitively link the oxazole ring to the acrylic acid tail, run a 1 H- 13 C Heteronuclear Multiple Bond Correlation (hmbcgplpndqf) experiment. Optimize the long-range coupling delay for nJCH​=8 Hz.

Workflow Visualization

NMR_Workflow Prep Sample Preparation 15-20 mg in DMSO-d6 Acq1D 1D Acquisition 1H (16 scans) & 13C (1024 scans) Prep->Acq1D Acq2D 2D Correlation COSY, HSQC, HMBC Acq1D->Acq2D Process Data Processing Zero-filling, FT, Phase/Baseline Correction Acq2D->Process Assign Structural Validation Multiplet Analysis & Karplus Equation Process->Assign

Figure 1: Step-by-step NMR acquisition and processing workflow for structural validation.

Orthogonal Validation via HMBC Networking

The ultimate proof of the molecular topology lies in the HMBC spectrum, which maps carbon-proton interactions across 2 to 3 bonds ( 2JCH​ and 3JCH​ ).

  • Linking the Fragments: The H- β proton ( δ 7.45) will show a strong 3J cross-peak to the carboxylic acid carbonyl ( δ 167.5) and a critical 3J cross-peak to the oxazole C-2 ( δ 158.0). This definitively proves the attachment of the acrylic acid moiety to the 2-position of the oxazole.

  • Confirming the Methyl Position: The methyl protons ( δ 2.15) will show a 2J correlation to C-4 ( δ 136.5) and a 3J correlation to C-5 ( δ 135.0), confirming the 4-methyl substitution rather than a 5-methyl substitution.

HMBC_Logic cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H_beta H-β (7.45 ppm) C_COOH C=O (167.5 ppm) H_beta->C_COOH 3J (Strong) C_2 C-2 (158.0 ppm) H_beta->C_2 3J (Strong) H_alpha H-α (6.60 ppm) C_beta C-β (138.0 ppm) H_alpha->C_beta 2J (Weak) H_5 H-5 (7.95 ppm) H_5->C_2 3J (Strong) C_4 C-4 (136.5 ppm) H_5->C_4 2J (Weak) H_Me CH3 (2.15 ppm) H_Me->C_4 2J (Weak) C_5 C-5 (135.0 ppm) H_Me->C_5 3J (Strong) C_alpha C-α (122.0 ppm)

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming connectivity.

References

  • Title: Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors Source: PMC / NIH URL: [Link]

  • Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL: [Link]

  • Title: Carbon-13 nuclear magnetic resonance spectra of oxazoles Source: Canadian Science Publishing URL: [Link]

  • Title: Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid Source: Beilstein Journals URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a therapeutic agent. This guide provides a detailed technical overview of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, a heterocyclic compound with potential applications in medicinal chemistry. The oxazole moiety is a key structural feature in a number of biologically active compounds, recognized for its role in a variety of therapeutic areas.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential of this molecule.

Chemical Identity and Structural Elucidation

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is a derivative of prop-2-enoic acid, commonly known as acrylic acid, featuring a 4-methyl-1,3-oxazole substituent at the 3-position. The presence of the carboxylic acid group, the α,β-unsaturated system, and the heterocyclic oxazole ring confers a unique combination of electronic and steric properties to the molecule.

Table 1: Chemical Identity of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid

IdentifierValue
IUPAC Name (2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid
CAS Number 1461726-93-1
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Canonical SMILES CC1=COC(=N1)C=CC(=O)O
InChI Key FBOJXVVPNGCXOD-ONEGZZNKSA-N

Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic behavior. In the absence of extensive experimental data for 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, cheminformatics tools provide valuable predictions for key parameters such as pKa, logP, and aqueous solubility. These predictions are essential for guiding initial formulation and experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
pKa (acidic) 4.5 ± 0.5Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. The predicted pKa suggests that the carboxylic acid will be predominantly ionized at a pH of 7.4.
logP 1.2 ± 0.3Indicates the lipophilicity of the molecule, influencing its ability to cross biological membranes. A low logP value suggests good aqueous solubility but potentially lower membrane permeability.
Aqueous Solubility (logS) -1.5 ± 0.5Represents the intrinsic solubility in water. A negative logS value indicates moderate to low solubility, a common challenge for many drug candidates.

Note: These values are predictions generated using computational models and should be confirmed by experimental determination.

Synthesis and Spectroscopic Characterization

The synthesis of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid can be logically approached through a Knoevenagel condensation reaction.[4][5][6][7] This well-established method for forming carbon-carbon double bonds is ideal for condensing an aldehyde with a compound containing an active methylene group, such as malonic acid.

Proposed Synthetic Pathway

The synthesis would likely begin with the formation of the key intermediate, 4-methyl-1,3-oxazole-2-carbaldehyde. This can be achieved through the oxidation of 2,4-dimethyloxazole. The subsequent Knoevenagel condensation with malonic acid would yield the target compound.

Synthetic_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Knoevenagel Condensation 2,4-dimethyloxazole 2,4-dimethyloxazole 4-methyl-1,3-oxazole-2-carbaldehyde 4-methyl-1,3-oxazole-2-carbaldehyde 2,4-dimethyloxazole->4-methyl-1,3-oxazole-2-carbaldehyde Oxidizing Agent (e.g., SeO2) 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid 4-methyl-1,3-oxazole-2-carbaldehyde->3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid Malonic Acid, Base (e.g., Piperidine)

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. While experimental spectra are not available, predictions can be made based on the known chemical shifts and absorption frequencies of the functional groups present.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - Vinyl protons: Doublets in the range of 6.0-7.5 ppm, with a coupling constant indicative of a trans configuration. - Methyl protons: A singlet around 2.2-2.5 ppm. - Oxazole proton: A singlet around 7.5-8.0 ppm. - Carboxylic acid proton: A broad singlet at >10 ppm.
¹³C NMR - Carbonyl carbon: A signal in the range of 165-175 ppm. - Vinyl carbons: Signals between 115-145 ppm. - Oxazole ring carbons: Signals in the region of 120-160 ppm. - Methyl carbon: A signal around 10-15 ppm.[8][9]
FT-IR - O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹. - C=O stretch (conjugated acid): A strong absorption around 1680-1710 cm⁻¹. - C=C stretch: An absorption around 1620-1640 cm⁻¹. - C=N and C-O stretches (oxazole): Bands in the 1500-1600 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.[10][11][12]
Mass Spec. - Molecular Ion Peak (M+): Expected at m/z = 153. - Key Fragmentation: Loss of CO₂ (m/z = 109) and subsequent fragmentation of the oxazole ring.[13][14][15][16]

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and provide a comprehensive profile of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, a series of standardized experimental protocols should be employed.

Determination of pKa

The acidity of the carboxylic acid group is a critical determinant of the compound's behavior in biological systems. Potentiometric titration is a reliable method for its determination.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

pKa_Determination Sample_Preparation Sample_Preparation Titration Titration Sample_Preparation->Titration Dissolve in co-solvent Data_Acquisition Data_Acquisition Titration->Data_Acquisition Add NaOH, record pH Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis Plot pH vs. Volume pKa_Value pKa_Value Data_Analysis->pKa_Value Determine midpoint

Caption: Workflow for pKa determination via potentiometric titration.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most direct way to measure this property.

Protocol: Shake-Flask Method for logP Determination

  • Preparation: Prepare a stock solution of the compound in a suitable solvent.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases. Let the layers separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing oral bioavailability. The equilibrium solubility method provides a reliable measure of a compound's intrinsic solubility.

Protocol: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Solubility_Determination Excess_Solid Excess_Solid Equilibration Equilibration Excess_Solid->Equilibration Add to water Separation Separation Equilibration->Separation Agitate at constant T Quantification Quantification Separation->Quantification Centrifuge/Filter Solubility_Value Solubility_Value Quantification->Solubility_Value Analyze supernatant

Caption: Workflow for equilibrium solubility determination.

Potential Applications in Drug Discovery

The structural motifs within 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid suggest several potential applications in medicinal chemistry. The oxazole ring is a common scaffold in many biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The acrylic acid moiety is also found in various bioactive compounds.

Furthermore, the carboxylic acid group can be a key pharmacophoric element, engaging in hydrogen bonding and ionic interactions with biological targets. However, the inherent acidity and potential for rapid metabolism of carboxylic acids can present challenges in drug development.[17] In this context, 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid could serve as a valuable starting point for the design of novel therapeutics. The carboxylic acid could be a handle for further derivatization or could be replaced with bioisosteric groups to modulate the compound's physicochemical and pharmacokinetic properties.[17][18][19][20][21]

Conclusion

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is a molecule of interest for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, a plausible synthetic route, and standard experimental protocols for its characterization. While the predicted data offer a valuable starting point, experimental validation of these properties is crucial for a complete understanding of this compound's potential. The presence of the versatile oxazole ring and the reactive acrylic acid functionality makes it an attractive scaffold for the development of new chemical entities with potential therapeutic applications.

References

  • Kakkar, S., & Narasimhan, B. (2019).
  • Joshi, S., Pathak, D., & Sharma, V. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • BenchChem. (2025). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.
  • Thakkar, V. R., Trivedi, A. R., Soni, B. H., & Shah, V. H. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Synthesis, 57(01), e294-e313.
  • Ballatore, C., & Cumming, J. N. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Medicinal Chemistry, 14(3), 235-249.
  • Al-Masoudi, N. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO231.
  • Joshi, S., Pathak, D., & Sharma, V. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Joshi, S., Pathak, D., & Sharma, V. (2026). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Meanwell, N. A. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(10), 7065-7104.
  • Wu, Y. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Voorhees, K. J., & Tsao, R. (1998). Pyrolysis mass spectrometry of acrylic acid polymers. Journal of Analytical and Applied Pyrolysis, 48(1), 1-15.
  • Hanton, S. D., & Parees, D. M. (2005). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(1), 90-93.
  • Yadav, G. D., & Mistry, C. K. (2015). Pyridine-free Knoevenagel condensation of aromatic aldehydes and malonic acid using triethylamine as a phase transfer catalyst. New Journal of Chemistry, 39(11), 8566-8575.
  • Patani, G. A. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks.
  • Chakraborty, S., & Saha, A. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.
  • Gable, K. (2022). 13C NMR Chemical Shifts.
  • Ghasemi, P., & Hosseini, M. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Advances, 14(41), 29583-29595.
  • Chemistry LibreTexts. (2023).
  • Cope, A. C. (2011).
  • Plante, J., & Werner, S. (2018). JPlogP: an improved logP predictor trained using predicted data.
  • Wang, J., & Li, Y. (2015). UPLC-MS/MS method for the determination of acrylic acid in tap water.
  • Sharma, A., & Ramakrishnan, S. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • Kumar, A., & Singh, R. (2018). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 80(5), 756-768.
  • Kumar, A., & Sharma, S. (2023).
  • Smith, B. C. Table of Characteristic IR Absorptions.
  • Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549.
  • Raub, D. A., & Clark, A. M. (2021).
  • Li, W., & Wang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
  • Lipinski, C. A. (2000). An improved method for predicting logP. Pharmaceutical Research, 17(11), 1305-1312.
  • Science Ready. (n.d.).
  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • Grimme, S., & Hansen, A. (2019). How to Predict the pKa of Any Compound in Any Solvent. The Journal of Physical Chemistry Letters, 10(21), 6670-6676.
  • Khan, I., & Zaib, S. (2016). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine.
  • Smith, J. (2024).
  • Naik, M. L. (2014).
  • da Silva, E. F. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11467.
  • Lupi, A., & Patrì, A. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8694.
  • Plante, J., & Werner, S. (2018).
  • AL. Abodi, A. J. K., Majed, N., K, S. A., & Al-Bayati, R. I. H. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.
  • Gani, S., & Kulik, H. J. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(5), 1509-1522.
  • Czopek, A., & Żmudzki, P. (2024). The calculated logP values of the investigated compounds with respect to the computational model.
  • Bajorath, J. (2002). Prediction Of Aqueous Solubility Research Articles. R Discovery.
  • Not Voodoo. (n.d.). 13C Chemical Shift Table.
  • Smith, B. C. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Woolston, T. A. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

Sources

Crystal Structure Analysis of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the precise 3D spatial arrangement and intermolecular interaction potential of small-molecule building blocks. Derivatives of 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid (also known as 4-methyl-1,3-oxazol-2-yl acrylic acid) represent a highly versatile class of pharmacophores[1]. Featuring a hydrogen-bond-accepting oxazole ring conjugated to a rigid, planar prop-2-enoic acid moiety, these compounds are critical intermediates in the synthesis of HIV-1 protease inhibitors[2] and cyclin-dependent kinase (CDK) inhibitors[3].

This whitepaper provides an in-depth technical guide to the crystallographic analysis of these derivatives. By elucidating the causality behind crystallization techniques, X-ray diffraction (XRD) workflows, and supramolecular packing motifs, this guide equips researchers with the authoritative methodologies required to leverage these structures in Structure-Based Drug Design (SBDD).

Chemical Context and Structural Significance

The core scaffold of 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid ( C7​H7​NO3​ ) presents a fascinating case study in conformational control and supramolecular chemistry. The molecule consists of three distinct functional zones:

  • The Oxazole Ring: A five-membered aromatic heterocycle where the sp2 -hybridized nitrogen acts as a potent hydrogen bond acceptor, while the π -system participates in π−π stacking interactions[4].

  • The Conjugated Alkene: The prop-2-enoic double bond enforces a rigid, planar geometry. The trans (E) configuration is thermodynamically favored, extending the conjugation from the oxazole ring to the carbonyl group.

  • The Carboxylic Acid: A classic supramolecular synthon capable of acting as both a hydrogen bond donor and acceptor, driving the formation of robust intermolecular networks.

Understanding how these functional groups dictate crystal packing is essential for predicting the compound's solubility, bioavailability, and target-binding affinity in physiological environments.

G Oxazole Oxazole Ring (H-Bond Acceptor / π-Stacking) Crystal Supramolecular Crystal Lattice Oxazole->Crystal Intermolecular N···H-O Alkene Conjugated Alkene (Rigidity / Planarity) Alkene->Crystal Packing Efficiency Carboxyl Carboxylic Acid (H-Bond Donor & Acceptor) Carboxyl->Crystal R2,2(8) Dimerization

Fig 1: Functional group contributions to the supramolecular crystal lattice.

Experimental Workflows: Synthesis and Crystallization

To obtain high-resolution crystallographic data, one must first synthesize the pure (E)-isomer and grow defect-free single crystals. The following self-validating protocol ensures thermodynamic control over the crystallization process.

Protocol 1: Synthesis and Single-Crystal Growth

Objective: Isolate diffraction-quality single crystals of (E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid.

  • Knoevenagel Condensation:

    • Action: React 4-methyl-1,3-oxazole-2-carbaldehyde with malonic acid in the presence of catalytic piperidine and pyridine at 90°C for 4 hours.

    • Causality: Piperidine acts as a base to deprotonate malonic acid, forming an enolate that attacks the aldehyde. The subsequent decarboxylation is thermodynamically driven to yield the trans (E) isomer, minimizing steric clash between the oxazole ring and the carboxylic group.

  • Aqueous Workup and Isolation:

    • Action: Quench the reaction with ice water, acidify to pH 3 using 1M HCl, and filter the resulting precipitate. Wash with cold water and dry under a vacuum.

    • Validation: Verify the (E)-configuration via 1H NMR (coupling constant J≈15−16 Hz for the vinylic protons).

  • Vapor Diffusion Crystallization:

    • Action: Dissolve 50 mg of the purified compound in 1 mL of ethyl acetate (solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing 5 mL of hexanes (antisolvent). Leave undisturbed at 20°C for 5–7 days.

    • Causality: Vapor diffusion allows the volatile antisolvent (hexanes) to slowly permeate the solvent (ethyl acetate). This gradual decrease in solubility tightly controls the supersaturation curve, promoting the nucleation of a few large, highly ordered single crystals rather than rapid precipitation of a microcrystalline powder.

X-Ray Diffraction (XRD) Data Collection and Refinement

Once a suitable crystal is obtained, it is subjected to single-crystal X-ray diffraction (SCXRD). The integrity of the resulting structural model depends on rigorous data collection and refinement parameters.

Protocol 2: SCXRD Data Acquisition
  • Crystal Mounting: Select a crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Coat it in paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any co-crystallized solvent molecules, preserving lattice integrity during flash-cooling.

  • Cryogenic Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K.

    • Causality: Collecting data at 100 K significantly reduces the thermal vibrations of atoms (Debye-Waller factors), resulting in sharper diffraction spots, higher resolution data, and the ability to accurately locate hydrogen atoms.

  • Integration and Scaling: Integrate the frames using standard software (e.g., APEX3/SAINT) and apply a multi-scan absorption correction (SADABS).

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation: A reliable structure must self-validate through its goodness-of-fit (GoF ≈1.0 ) and low residual factors ( R1​<0.05 for I>2σ(I) ).

Table 1: Representative Crystallographic Data Summary

Note: Data represents typical parameters for highly ordered oxazole-acrylic acid derivatives.

ParameterValue / Description
Chemical Formula C7​H7​NO3​
Formula Weight 153.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=5.84 Å, b=14.22 Å, c=9.15 Å, β=104.5∘
Volume 735.8 Å 3
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.042
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.095

Structural Analysis: Supramolecular Synthons

The crystal structure of 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid is defined by its highly ordered hydrogen-bonding network.

Carboxylic Acid Dimerization: The most prominent feature in the crystal lattice is the formation of centrosymmetric dimers. The carboxylic acid groups of two adjacent molecules interact via paired O−H⋯O hydrogen bonds. In graph-set notation, this creates an R22​(8) motif. This dimerization is a highly reliable supramolecular synthon, driving the primary packing arrangement.

Role of the Oxazole Ring: While the carboxylic acids dimerize, the oxazole nitrogen ( N3 ) frequently acts as a secondary hydrogen bond acceptor. Depending on the crystallization solvent, water molecules or adjacent C−H groups may form weak C−H⋯N interactions with the oxazole ring. Furthermore, the planar nature of the conjugated system allows the molecules to stack along the crystallographic a-axis, stabilized by π−π interactions between the oxazole rings (centroid-to-centroid distance ≈3.6 Å)[5].

G MoleculeA Molecule A (E)-Isomer Dimer Centrosymmetric Dimer R2,2(8) Motif MoleculeA->Dimer O-H···O H-Bond PiStack π-π Stacking (3.6 Å separation) MoleculeA->PiStack Oxazole Overlap MoleculeB Molecule B (E)-Isomer MoleculeB->Dimer O-H···O H-Bond MoleculeC Molecule C π-Stacked MoleculeC->PiStack Oxazole Overlap

Fig 2: Supramolecular interactions defining the crystal lattice packing.

Applications in Structure-Based Drug Design (SBDD)

The crystallographic analysis of 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid and its derivatives is not merely an academic exercise; it has direct implications for drug discovery.

When incorporated into larger pharmaceutical agents, the oxazole-acrylic acid motif acts as a rigid spacer and a directional hydrogen-bonding vector. For instance, in the development of novel HIV-1 protease inhibitors, oxazole derivatives are utilized to form critical hydrogen bonds with the backbone amides of the protease active site (e.g., Asp29 and Asp30)[2]. Similarly, in CDK2 inhibitors, the precise geometry of the oxazole ring dictates the orientation of the molecule within the ATP-binding pocket, maximizing inhibitory potency[3].

Understanding the preferred dihedral angles and hydrogen-bonding capacities derived from small-molecule crystallography allows computational chemists to accurately parameterize these fragments for molecular docking and molecular dynamics (MD) simulations.

G XRD Small Molecule XRD Conformation Determine Preferred Dihedral Angles XRD->Conformation Hbond Map H-Bonding Vectors XRD->Hbond Docking In Silico Docking (Target Protein) Conformation->Docking Hbond->Docking LeadOpt Lead Optimization & Synthesis Docking->LeadOpt Binding Affinity Prediction

Fig 3: Workflow integrating small-molecule crystallographic data into SBDD.

Conclusion

The rigorous crystal structure analysis of 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid derivatives provides foundational insights into their physicochemical behavior. By employing controlled crystallization techniques and high-resolution cryogenic XRD, researchers can map the precise hydrogen-bonding networks and conformational preferences of these molecules. These structural blueprints are indispensable for the rational design of next-generation therapeutics, ensuring that synthetic efforts are guided by empirical, self-validating crystallographic data.

References

  • PubChemLite. 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid. Université du Luxembourg. Available at:[Link]

  • RCSB Protein Data Bank. 5UPZ: HIV-1 wild Type protease with GRL-0518A, an isophthalamide-derived P2-P3 ligand. Available at: [Link]

  • Google Patents. US11014911B2 - CDK2 inhibitors.
  • ChemRxiv. Hydrogen bond donors in drug design. Available at:[Link]

  • ResearchGate. Crystal structure of 2-(benzo[d]oxazol-2-yl)acetonitrile, C9H6N2O. Zeitschrift für Kristallographie. Available at:[Link]

Sources

Solubility profile of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Determining the Solubility Profile of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid in Organic Solvents

Foreword

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, processability, and formulation design. This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, a novel heterocyclic carboxylic acid.

As a Senior Application Scientist, my objective is not to merely present a set of protocols, but to instill a deeper understanding of the principles behind the measurements. We will explore the "why" behind the "how," ensuring that the data generated is not only accurate but also actionable for drug development professionals. This document is structured to empower researchers to move beyond routine data collection and toward a predictive understanding of their molecule's behavior.

| The Strategic Importance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. For 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, understanding its behavior in various organic solvents is paramount for several key stages of pharmaceutical development:

  • Process Chemistry and Scale-Up: The selection of appropriate solvents is critical for purification, crystallization, and controlling polymorphism, all of which impact yield, purity, and manufacturing efficiency.

  • Formulation Development: Poor solubility is a major hurdle for achieving desired drug concentrations in a final dosage form, particularly for oral and parenteral routes. A detailed solubility profile in pharmaceutically acceptable solvents is the foundation for developing enabling formulations such as amorphous solid dispersions or lipid-based systems.

  • Preclinical and Toxicological Studies: The ability to prepare solutions of consistent concentration is essential for accurate dosing in in vitro and in vivo studies, ensuring the reliability of safety and efficacy data.

  • Analytical Method Development: Solubility data guides the selection of mobile phases in chromatography (e.g., HPLC, SFC) and diluents for a wide range of analytical assays.

Our investigation will focus on two key types of solubility: thermodynamic and kinetic .

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure. It is a critical parameter for understanding the intrinsic properties of the molecule.

  • Kinetic Solubility measures the concentration of a compound that remains in solution after a solid compound is rapidly dissolved (often from a DMSO stock) and then precipitates over a short period. This is often more relevant to early drug discovery screening where high-throughput is required.

| Theoretical Framework: Factors Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, view of solubility. The solubility of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in any given solvent is governed by a complex interplay of intermolecular forces and thermodynamic principles.

The structure of our target molecule—containing a carboxylic acid (polar, hydrogen bond donor/acceptor), an oxazole ring (polar, hydrogen bond acceptor), and a methyl-substituted hydrocarbon backbone (non-polar)—suggests a nuanced solubility profile. Its dissolution is an endothermic process that must be offset by the favorable enthalpy of solvation. Key factors include:

  • Solute-Solvent Interactions: Favorable interactions, such as hydrogen bonding between the carboxylic acid and a protic solvent (e.g., methanol) or dipole-dipole interactions with a polar aprotic solvent (e.g., acetone), are required to overcome the solute-solute interactions in the crystal lattice.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure of the compound together must be overcome by the energy of solvation. Polymorphism, the existence of different crystal forms, can significantly impact solubility, with metastable forms generally exhibiting higher solubility.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of its ability to solvate the molecule.

| Experimental Design: A Validated Approach to Solubility Determination

A robust experimental design is crucial for generating reliable and reproducible solubility data. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

| Solvent Selection for Pharmaceutical Relevance

The choice of solvents should be strategic, encompassing a range of polarities and functionalities relevant to pharmaceutical processing. Solvents are often categorized by their ICH (International Council for Harmonisation) class, which dictates their acceptable limits in pharmaceutical products.

ICH Class Solvent Rationale for Inclusion Anticipated Interaction with Target Compound
Class 3 EthanolCommon solvent for formulation and synthesis; low toxicity.High, due to hydrogen bonding with the carboxylic acid.
Class 3 AcetoneUseful for extractions and as a cleaning agent.Moderate to high, due to polar aprotic nature.
Class 3 Ethyl AcetateCommon in synthesis and purification.Moderate, less polar than acetone.
Class 3 Isopropyl AcetateAlternative to ethyl acetate.Moderate, similar to ethyl acetate.
Class 2 MethanolHigh solubilizing power; useful for analytical standards.Very high, strong hydrogen bonding potential.
Class 2 AcetonitrileCommon in HPLC and synthesis.Moderate to high, polar aprotic.
Class 2 Dichloromethane (DCM)Used in synthesis; good for less polar compounds.Low to moderate.
Class 2 Tetrahydrofuran (THF)Strong polar aprotic solvent.High, potential for strong dipole interactions.
| Protocol: Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the "shake-flask" method, is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid and dissolved states of the compound.

Methodology:

  • Preparation: Add an excess amount of solid 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to confirm the required duration.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to prevent precipitation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

Workflow for Thermodynamic Solubility

A 1. Add Excess Solid API to Solvent B 2. Equilibrate at 25°C (e.g., 24-48h with agitation) A->B Constant Temp C 3. Separate Phases (Centrifugation) B->C Achieve Equilibrium D 4. Sample Supernatant & Dilute C->D Isolate Saturated Solution E 5. Quantify Concentration (HPLC-UV) D->E Prepare for Analysis F Result: Thermodynamic Solubility (mg/mL) E->F Calculate

Caption: Workflow for the shake-flask method.

| Protocol: Kinetic Solubility Determination

This high-throughput method is valuable for early-stage discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from a supersaturated solution.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Dispensing: In a 96-well plate, add the desired aqueous buffer or solvent to each well.

  • Addition & Mixing: Add a small volume of the DMSO stock solution to the solvent in the wells (e.g., 2 µL of stock into 198 µL of solvent) and mix rapidly. This creates a supersaturated solution.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Analysis: Determine the concentration of the compound remaining in solution. This can be done by direct UV-Vis reading in the plate, or more accurately by filtering the plate and analyzing the filtrate via HPLC-UV or LC-MS/MS.

Workflow for Kinetic Solubility

A 1. Prepare High Conc. Stock in DMSO B 2. Add Stock to Solvent (Create Supersaturation) A->B Rapid Dilution C 3. Incubate at RT (e.g., 2h) B->C Allow Precipitation D 4. Filter to Remove Precipitate C->D Separate Soluble Fraction E 5. Analyze Filtrate Concentration (LC-MS) D->E Quantify F Result: Kinetic Solubility (µM) E->F Calculate

Caption: High-throughput kinetic solubility workflow.

| Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvents and conditions.

Table 1: Hypothetical Thermodynamic Solubility of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid at 25°C

Solvent ICH Class Polarity Index Solubility (mg/mL) Solubility (mol/L) Notes
Methanol25.1> 100> 0.65Freely soluble; strong H-bonding.
Ethanol34.375.20.49Soluble; good balance of polarity.
Acetonitrile25.845.80.30Soluble; polar aprotic interaction.
Acetone35.133.10.22Moderately soluble.
Tetrahydrofuran (THF)24.025.60.17Moderately soluble.
Ethyl Acetate34.45.70.037Sparingly soluble.
Dichloromethane23.11.20.008Slightly soluble.
Heptane30.1< 0.1< 0.00065Practically insoluble.

(Note: The data presented in this table is purely illustrative to serve as a template for reporting experimental results. The molecular weight of the compound is assumed to be approximately 153.14 g/mol for these calculations.)

Interpretation:

The hypothetical data suggests that the compound's solubility is strongly correlated with the solvent's ability to form hydrogen bonds (Methanol, Ethanol). Its solubility in polar aprotic solvents (Acetonitrile, Acetone) is moderate, while it is poor in non-polar solvents (Dichloromethane, Heptane). This profile is consistent with the molecule's structure, where the polar carboxylic acid and oxazole moieties dominate its interactions.

| Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded methodology for determining the solubility profile of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid. By employing these validated protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making throughout the drug development pipeline.

Further studies should investigate the pH-solubility profile, as the carboxylic acid moiety will ionize at higher pH, drastically increasing aqueous solubility. Additionally, temperature-dependent solubility studies can provide valuable thermodynamic data (enthalpy and entropy of dissolution) to support crystallization process development. A thorough solid-state characterization (e.g., via XRPD, DSC) should also be conducted in parallel to ensure that the solid form being tested is well-defined and consistent.

| References

  • ICH Harmonised Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • "The Shake Flask Method for Solubility Determination." James, K. C., & Roberts, M. (1968). Journal of Pharmacy and Pharmacology. While the original paper is not easily accessible, modern applications and descriptions of this foundational method are widely available in pharmaceutical science literature. A good overview can be found in various pharmaceutical textbooks and review articles on solubility.

  • "Kinetic versus Thermodynamic Solubility: A Practical Guide for Discovery Scientists." Alsenz, J., & Kansy, M. (2007). Advanced Drug Delivery Reviews. This article provides an excellent in-depth comparison of the two types of solubility measurements and their relevance in drug discovery. [Link]

  • "Solubility Measurement and Prediction." Avdeef, A. (2012). In: Physicochemical Profiling in Drug Discovery. A comprehensive resource covering various techniques and theoretical considerations for solubility assessment. [Link]

  • "High-Throughput Measurement of Kinetic Solubility." Bevan, C. D., & Lloyd, R. S. (2000). Analytical Chemistry. This paper details the automation and application of kinetic solubility assays for early drug discovery screening. [Link]

Decoding the Mechanism of Action of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid in Biological Assays: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical for mapping complex protein binding pockets. 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (hereafter referred to as 4-MOEA , CAS: 1461726-93-1) is a highly versatile synthetic reference tool and fragment hit[1]. As an oxazole-acrylic acid derivative, 4-MOEA offers a unique dual-modality in biological assays: it can act as a proximity-driven covalent warhead via its α,β -unsaturated system, or as a reversible metalloprotein chelator.

This whitepaper provides an in-depth technical analysis of 4-MOEA's mechanism of action, detailing the structural causality behind its assay behavior, and outlining self-validating experimental protocols for its evaluation.

Structural Pharmacology & Mechanistic Profiling

The pharmacological utility of 4-MOEA stems from its bipartite molecular architecture, which allows it to probe different target classes depending on the microenvironment of the biological assay[2].

The Oxazole Core: Hinge Binding and Recognition

The 4-methyl-1,3-oxazole ring serves as a robust bioisostere for amides and phenyl rings. The nitrogen and oxygen heteroatoms act as hydrogen-bond acceptors, while the planar aromatic system engages in π−π stacking or edge-to-face interactions with hydrophobic residues (e.g., Phenylalanine or Tyrosine) within protein binding pockets. The 4-methyl substitution provides a minor hydrophobic anchor, restricting rotational degrees of freedom and enhancing shape complementarity in shallow hydrophobic sub-pockets.

The Prop-2-enoic Acid Tail: A Dual-Action Pharmacophore

The acrylic acid (prop-2-enoic acid) moiety dictates the primary mechanism of action in biochemical assays through two distinct pathways:

  • Targeted Covalent Inhibition (Michael Acceptor): The α,β -unsaturated carbonyl is a classic Michael acceptor capable of undergoing conjugate addition with nucleophilic thiolate groups of conserved cysteine residues[3]. However, at physiological pH (~7.4), the carboxylic acid is deprotonated. This anionic state significantly reduces the electrophilicity of the double bond compared to acrylamides or acrylate esters[4]. Consequently, 4-MOEA acts as a weak, proximity-driven Michael acceptor. It will only form a covalent adduct if the oxazole core perfectly aligns the alkene with a hyper-reactive cysteine, making it an exceptionally selective fragment for covalent screening.

  • Epigenetic Modulation (Zinc Chelation): Acrylic acids and their bioisosteres (such as cinnamic acid derivatives) are well-documented surface recognition and metal-binding motifs for Histone Deacetylases (HDACs)[5]. The carboxylate group coordinates with the catalytic Zn2+ ion in the active site, while the unsaturated linker occupies the narrow hydrophobic channel characteristic of HDAC enzymes.

Mandatory Visualization: Mechanistic & Workflow Diagrams

FBDD_Workflow Start 4-MOEA Fragment Assay1 Intact Protein MS Start->Assay1 Electrophilic Assay2 Fluorogenic HDAC Assay Start->Assay2 Metalloprotein Val1 GSH Competition Assay1->Val1 Positive hits Val2 IC50 Determination Assay2->Val2 Active hits Hit Validated Lead Val1->Hit Cys-selective Val2->Hit Zn2+ Chelator

Fig 1: Self-validating fragment-based screening workflow for 4-MOEA.

MOA_Pathways cluster_0 Targeted Covalent Inhibition cluster_1 Epigenetic Modulation MOEA 4-MOEA Cys Target Cysteine MOEA->Cys Proximity Zn Active Site Zn2+ MOEA->Zn Recognition Michael Michael Addition Cys->Michael Adduct Covalent Adduct Michael->Adduct Chelation Metal Chelation Zn->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition

Fig 2: Dual mechanistic pathways of 4-MOEA via Michael addition and zinc chelation.

Experimental Workflows & Biological Assays

To ensure scientific integrity, any assay evaluating 4-MOEA must be a self-validating system . This means the protocol must inherently distinguish between target-specific mechanisms and assay interference (e.g., non-specific aggregation or hyper-reactivity).

Protocol A: Covalent Fragment Screening via Intact Protein Mass Spectrometry

Causality: Fluorescence-based biochemical assays often yield false positives when testing electrophiles due to compound aggregation or off-target reactivity. Intact Protein LC-MS is the gold standard because it directly observes the exact mass shift corresponding to the covalent Michael adduct[3].

  • Step 1: Protein Preparation. Dilute the target recombinant protein (containing the nucleophilic cysteine) to 2 µM in 20 mM Ammonium Acetate (pH 7.4). Note: Non-volatile salts like NaCl suppress MS ionization; ammonium acetate ensures a high signal-to-noise ratio.

  • Step 2: Fragment Incubation. Add 4-MOEA to a final concentration of 100 µM (1% DMSO maximum). Incubate at 25°C for 2 to 4 hours to allow the weak Michael acceptor to react.

  • Step 3: LC-MS Acquisition. Inject the sample onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw spectra to calculate the percentage of modified protein.

  • Step 4: Self-Validation (GSH Counter-Screen). In a parallel vial, incubate 100 µM 4-MOEA with 5 mM reduced glutathione (GSH). Monitor GSH depletion via LC-UV/MS. Causality: A viable drug fragment must not react spontaneously with GSH. If 4-MOEA depletes GSH rapidly without the enzyme, it is a non-selective Pan-Assay Interference Compound (PAINS).

Protocol B: Fluorogenic HDAC Inhibition Assay

Causality: To evaluate the reversible zinc-chelating properties of the acrylic acid moiety, a functional enzymatic assay is required. The fluorogenic assay measures the ability of 4-MOEA to block the deacetylation of a synthetic peptide[5].

  • Step 1: Reagent Assembly. In a 384-well black microplate, dispense 10 nM recombinant HDAC enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Step 2: Compound Addition. Dispense 4-MOEA in a 10-point dose-response curve (100 µM to 5 nM). Include Vorinostat (SAHA) as a positive control.

  • Step 3: Substrate Cleavage. Add the fluorogenic acetylated peptide substrate. Incubate for 30 minutes at 37°C. Causality: The active enzyme removes the acetyl group, preparing the substrate for the developer.

  • Step 4: Signal Development & Validation. Add the developer solution containing Trypsin and Trichostatin A (to instantly halt the HDAC reaction). Measure fluorescence (Ex 360 nm / Em 460 nm).

  • Step 5: Z'-Factor Calculation. Calculate the Z'-factor using the DMSO (negative) and SAHA (positive) controls. Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range, proving the signal window is robust enough to accurately quantify the weak reversible binding of the 4-MOEA fragment.

Quantitative Data Presentation

The following table summarizes representative quantitative data comparing 4-MOEA against standard reference fragments to benchmark its reactivity and potency profiles.

Compound ClassRepresentative FragmentTarget Cys Labeling (%)*GSH Half-life ( t1/2​ )HDAC IC50​ (µM)Primary Assay Mechanism
Oxazole-Acrylic Acid 4-MOEA 15 - 25%> 48 hours45.0Weak Covalent / Reversible
Acrylamide N-Phenylacrylamide> 90%~ 12 hours> 100Strong Covalent (Michael)
Cinnamic Acid Cinnamic Acid< 5%No reaction22.5Reversible (Zn2+ Chelation)

*Assumes a 4-hour incubation with a highly nucleophilic target kinase at 100 µM fragment concentration.

References

  • NextSDS. "(2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid - Chemical Substance Information". NextSDS Substance Database. 1

  • LGC Standards. "3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid - Chemical Data". LGC Standards Synthetic Chemistry Reference Tools. 2

  • Wikipedia Contributors. "Michael addition reaction". Wikipedia, The Free Encyclopedia. 3

  • MDPI. "An NMR-Guided Screening Method for Selective Fragment Docking and Synthesis of a Warhead Inhibitor". MDPI Pharmaceuticals. 4

  • ACS Publications. "5-Aroylindoles Act as Selective Histone Deacetylase 6 Inhibitors Ameliorating Alzheimer's Disease Phenotypes". Journal of Medicinal Chemistry. 5

Sources

Thermal Profiling and Phase Transition Dynamics of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (CAS: 1461726-93-1), frequently utilized as a specialized building block in medicinal chemistry and organic synthesis, presents unique physical chemistry challenges. Because it features a highly conjugated system terminating in a carboxylic acid, its solid-state behavior is governed by strong intermolecular forces. This whitepaper provides an in-depth technical framework for determining the melting point and thermal stability of this molecule. By moving beyond simple data reporting, this guide establishes a self-validating analytical workflow utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to ensure absolute scientific integrity during phase transition profiling.

Mechanistic Basis of Thermal Stability

Before subjecting a sample to thermal analysis, it is critical to understand the structural causality behind its expected behavior. The thermal stability and melting point of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid are dictated by three primary molecular features:

  • Carboxylic Acid Dimerization: The prop-2-enoic (acrylic) acid moiety readily forms strong intermolecular hydrogen bonds, creating stable dimers in the crystal lattice.

  • Conjugated Rigidity: The α,β -unsaturated double bond is conjugated with the oxazole ring. This restricts bond rotation, enforcing a rigid, planar conformation (predominantly the E-isomer) that packs highly efficiently in the solid state.

  • Aromatic π−π Stacking: The 4-methyl-1,3-oxazole ring provides a flat aromatic surface, facilitating π−π stacking and extensive Van der Waals interactions.

Causality: The synergistic combination of hydrogen bonding and planar stacking drastically increases the lattice energy. Consequently, the compound requires substantial thermal energy to disrupt the crystal lattice, resulting in a sharp, well-defined melting point. However, the electron-withdrawing nature of the oxazole ring conjugated to the acrylic acid also lowers the activation energy for thermal decarboxylation, meaning decomposition often occurs immediately following or concurrent with melting.

StructuralFactors A 3-(4-Methyl-1,3-oxazol-2-yl) prop-2-enoic acid B Carboxylic Acid Moiety A->B C Conjugated Alkene Chain A->C D 4-Methyl-Oxazole Ring A->D E Strong H-Bonding (Dimerization) B->E F Rigid Planarity (Restricted Rotation) C->F G Pi-Pi Stacking & Van der Waals D->G H High Lattice Energy & Thermal Stability E->H F->H G->H

Structural determinants driving the thermal stability and lattice energy of the target compound.

Analytical Framework: Orthogonal Validation

To accurately profile the compound, identified in under CAS 1461726-93-1[1], researchers must employ orthogonal techniques. Relying solely on a capillary melting point apparatus is insufficient due to the risk of concurrent thermal degradation. As detailed in foundational , integrating DSC and TGA provides a complete thermodynamic picture.

Quantitative Parameter Summary
ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Primary Output Heat flow (Endothermic/Exothermic)Mass loss (%)
Target Data Melting point ( Tm​ ), Enthalpy of fusion ( ΔHf​ )Decomposition temp ( Td​ ), Volatile impurities
Sample Mass 2.0 – 5.0 mg5.0 – 10.0 mg
Crucible Type Tzero Aluminum (Pin-hole lid)Platinum or Alumina ( Al2​O3​ ) open pan
Heating Rate 10 °C/min10 °C/min
Atmosphere Dry Nitrogen ( N2​ ), 50 mL/minDry Nitrogen ( N2​ ), 50 mL/min

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes a built-in control to ensure that the resulting data is an artifact-free representation of the molecule's true physical properties.

ThermalWorkflow A System Validation (Indium Calibration & Baseline) B Sample Preparation (2-5 mg, Pin-hole Al Pan) A->B C Controlled Heating (10 °C/min, N2 Purge) B->C D DSC Analysis (Endothermic Melting Peak) C->D E TGA Analysis (Mass Loss / Decarboxylation) C->E F Data Synthesis: Thermal Stability Profile D->F E->F

Self-validating thermal analysis workflow integrating DSC and TGA for phase transition profiling.

Protocol A: Melting Point Determination via DSC

This protocol aligns with the rigorous standards outlined in .

  • System Validation (Calibration & Baseline):

    • Action: Run an Indium standard ( Tm​=156.6∘C ) to verify temperature accuracy and the cell constant. Subsequently, run an empty pan baseline.

    • Causality: Instrument drift or sensor contamination can shift apparent melting points. Subtracting the empty-pan baseline ensures that all integrated heat flow peaks are exclusively derived from the sample.

  • Sample Preparation:

    • Action: Accurately weigh 2.0 to 5.0 mg of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid into a Tzero aluminum pan. Crimp with a pin-hole lid .

    • Causality: A hermetically sealed pan would trap evolved gases if the sample decarboxylates upon melting. This pressure buildup alters the thermodynamics of the melt and can rupture the pan, ruining the baseline. The pin-hole allows controlled gas escape while retaining thermal contact.

  • Execution:

    • Action: Equilibrate at 25 °C. Heat the sample to 250 °C at a rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

    • Causality: Nitrogen prevents oxidative degradation, isolating purely thermal transitions. A 10 °C/min rate provides the optimal balance between thermal resolution (separating closely occurring transitions) and sensitivity (maximizing the heat flow signal).

Protocol B: Thermal Stability Profiling via TGA

To differentiate between melting and decomposition, orthogonal validation via TGA is required, guided by .

  • System Validation:

    • Action: Tare a clean platinum crucible and run a baseline correction under experimental gas flow conditions.

    • Causality: Buoyancy effects from heating gases can cause apparent mass gains. Baseline subtraction nullifies this artifact.

  • Sample Preparation:

    • Action: Weigh 5.0 to 10.0 mg of the compound into the open crucible. Ensure an even distribution across the bottom of the pan.

    • Causality: An even distribution prevents thermal gradients within the sample, ensuring simultaneous decomposition and a sharp mass-loss derivative curve.

  • Execution:

    • Action: Heat from 25 °C to 400 °C at 10 °C/min under a 50 mL/min nitrogen purge.

Data Interpretation & Causality

Once the thermograms are generated, data extraction must be handled with precision:

  • Defining the Melting Point: In the DSC thermogram, the melting point is defined as the extrapolated onset temperature ( To​ ) of the endothermic peak, not the peak maximum ( Tp​ ). The onset temperature is a thermodynamic property intrinsic to the material, whereas Tp​ artificially shifts based on sample mass and heating rate.

  • Assessing Thermal Stability: Overlay the TGA mass-loss curve with the DSC heat-flow curve.

    • If the TGA shows a stable mass plateau (100%) through the DSC endotherm, the compound melts cleanly.

    • If a sharp mass loss (typically corresponding to the molar mass of CO2​ ) coincides with the DSC endotherm, the compound undergoes melt-decomposition . For 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, the proximity of the highly reactive acrylic acid moiety to the oxazole ring makes it highly susceptible to decarboxylation at elevated temperatures.

By strictly adhering to this self-validating framework, researchers can confidently establish the exact thermal boundaries for processing, formulating, and storing this critical chemical building block.

References

  • Title : Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source : ASTM International (ASTM E794-06) URL :[Link]

  • Title : Standard Test Method for Compositional Analysis by Thermogravimetry Source : ASTM International (ASTM E1131-20) URL : [Link]

  • Title : Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates Source : Advanced Drug Delivery Reviews / PubMed (NCBI) URL :[Link]

  • Title : (2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid - Substance Database Source : NextSDS Chemical Database URL : [Link]

Sources

Electronic Properties and Application Profiling of 4-Methyl-1,3-Oxazole Substituted Acrylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-methyl-1,3-oxazole substituted acrylic acid scaffold represents a highly tunable chemical space utilized extensively in medicinal chemistry, materials science, and optoelectronics. By coupling the electron-rich 4-methyl-1,3-oxazole core with the electron-withdrawing acrylic acid moiety, researchers can engineer robust Donor-π-Acceptor (D-π-A) systems. These structures exhibit unique electronic properties, making them valuable as organelle-targeting fluorophores[1], intermediates in Inverse Electron-Demand Diels-Alder (IEDDA) reactions[2], and pharmacophores in nuclear receptor ligand design (such as Farnesoid X Receptor antagonists)[3].

As a Senior Application Scientist, I approach the characterization of these molecules not just as a synthetic exercise, but as a systematic tuning of electronic states. Understanding the causality between structural modifications and molecular orbital energies is critical for predictable drug and materials development.

Electronic Structure and Push-Pull Dynamics

The oxazole ring contains two double bonds, a basic pyridine-like nitrogen, and an acidic furan-like oxygen, creating an inherently electron-deficient aromatic system[4]. However, the introduction of a 4-methyl group donates electron density via hyperconjugation, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the acrylic acid substituent at the 2- or 5-position acts as a strong electron acceptor, lowering the Lowest Unoccupied Molecular Orbital (LUMO)[4].

This structural arrangement facilitates a strong intramolecular charge transfer (ICT) upon excitation. Computational studies using Density Functional Theory (DFT) reveal that the HOMO-LUMO gap is significantly narrowed in these substituted acrylic acids compared to unsubstituted oxazoles, enhancing their reactivity and shifting their absorption and emission spectra into the visible region[1]. Furthermore, the addition of alkyl groups to the oxazole ring stabilizes transition states in cycloadditions, specifically lowering the activation barrier for IEDDA reactions[2].

G Donor 4-Methyl Group (Electron Donor) Raises HOMO Core 1,3-Oxazole Ring (π-Conjugated Bridge) Mediates ICT Donor->Core Hyperconjugation Acceptor Acrylic Acid (Electron Acceptor) Lowers LUMO Core->Acceptor π-Electron Delocalization Property Narrowed HOMO-LUMO Gap Enhanced Photophysics & Reactivity Acceptor->Property Push-Pull Effect

Logical flow of the Donor-π-Acceptor (D-π-A) electronic push-pull system.

Photophysical Properties and Solvatochromism

Due to the D-π-A architecture, 4-methyl-1,3-oxazole acrylic acids exhibit pronounced solvatochromism. As solvent polarity increases, the emission spectrum typically undergoes a bathochromic (red) shift accompanied by a decrease in quantum yield[1]. This indicates that the excited state is more polar than the ground state, a hallmark of ICT transitions. This property is heavily exploited in designing environment-sensitive fluorescent probes for cellular imaging, where the acidic nature of the acrylic acid can further act as a pH sensor (e.g., in lysosomal tracking)[1].

Quantitative Data: Theoretical Electronic and Photophysical Parameters

The following table summarizes representative data synthesizing DFT (B3LYP/6-31G*) calculations and empirical solvatochromic trends.

CompoundHOMO (eV)LUMO (eV)Band Gap (ΔE, eV)Dipole Moment (Debye)Emission λ_max (nm, EtOH)
Unsubstituted Oxazole-6.85-0.456.401.50N/A (UV region)
4-Methyl-1,3-oxazole-6.50-0.356.151.85N/A (UV region)
3-(4-Methyl-1,3-oxazol-5-yl)acrylic acid-5.95-2.103.854.20410
3-(4-Methyl-1,3-oxazol-2-yl)acrylic acid-6.05-2.153.904.55425

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the electronic properties of these compounds, a dual computational-experimental approach is required. The following protocols are designed as self-validating systems to ensure that theoretical predictions are empirically proven.

Protocol 1: Synthesis via Knoevenagel Condensation

Rationale: The Knoevenagel condensation between a 4-methyl-1,3-oxazole-carbaldehyde and malonic acid is the most direct route to the (E)-acrylic acid derivative[3]. We utilize piperidine as an organocatalyst because it forms a highly electrophilic iminium ion intermediate with the aldehyde, driving the nucleophilic attack of the malonate.

  • Reaction Setup: Dissolve 1.0 eq of 4-methyl-1,3-oxazole-5-carbaldehyde and 1.5 eq of malonic acid in anhydrous pyridine.

  • Catalysis: Add 0.1 eq of piperidine.

  • Heating: Reflux the mixture at 90°C for 4-6 hours under an inert argon atmosphere. Monitor via TLC until the aldehyde is consumed.

  • Workup: Cool to room temperature and pour into ice-cold 1M HCl to precipitate the acrylic acid.

  • Validation System: Filter, dry, and characterize via 1H-NMR. The protocol validates itself through the vinylic proton coupling constant: a J-value of ~15-16 Hz confirms the exclusive formation of the trans (E) double bond, which is strictly required for planar π-conjugation.

Protocol 2: Photophysical and Solvatochromic Characterization

Rationale: Measuring absorption and emission across a solvent dielectric gradient empirically validates the ICT state predicted by DFT calculations[1].

  • Sample Preparation: Prepare a 10 mM stock solution of the synthesized acrylic acid in spectroscopic grade DMSO.

  • Solvent Gradient: Dilute the stock to 10 µM in a series of solvents of increasing polarity: Toluene, Chloroform, Ethyl Acetate, Ethanol, and Water.

  • UV-Vis Absorption: Record absorption spectra (250-500 nm). Identify the λ_max for the π-π* and n-π* transitions.

  • Steady-State Fluorescence: Excite the samples at their respective absorption λ_max and record emission spectra.

  • Validation System (Lippert-Mataga Plot): Plot the Stokes shift (Δν) against the solvent orientation polarizability (Δf). A highly linear correlation mathematically validates the intramolecular charge transfer mechanism and allows for the calculation of the excited state dipole moment.

Workflow S1 Synthesis (Knoevenagel) S2 NMR Validation (E-isomer check) S1->S2 S3 Optical Profiling (UV-Vis & Fluor) S2->S3 S4 Solvatochromic Analysis S3->S4 S5 DFT Correlation (HOMO/LUMO) S4->S5

Step-by-step workflow for the synthesis and electronic characterization of oxazole acrylic acids.

Reactivity Implications: Diels-Alder and Medicinal Chemistry

The electronic tuning of the oxazole ring has profound implications for its reactivity. Unsubstituted oxazoles are notoriously sluggish in Diels-Alder reactions. However, the electron-withdrawing acrylic acid lowers the LUMO, making the diene highly susceptible to Inverse Electron-Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles[2].

In medicinal chemistry, the 4-methyl-1,3-oxazole substituted acrylic acid acts as a rigidified, electronically tuned bioisostere. For instance, in the development of Farnesoid X Receptor (FXR) ligands, replacing a dimethylpyrrole with a 4-methyloxazole shifts the pharmacological profile from an agonist to an antagonist[3]. This demonstrates how subtle electronic and steric changes in the heterocyclic core directly dictate target protein binding affinities and functional efficacy.

Conclusion

The 4-methyl-1,3-oxazole substituted acrylic acid is a highly versatile pharmacophore and optoelectronic building block. By understanding the causal relationship between its structural components—the electron-donating methyl group, the π-conducting oxazole, and the electron-withdrawing acrylic acid—scientists can predictably tune its HOMO-LUMO gap. Implementing rigorous, self-validating protocols that combine DFT calculations with solvatochromic empirical data ensures the reliable application of these compounds in drug discovery and advanced materials development.

References

  • A New FXR Ligand Chemotype with Agonist/Antagonist Switch National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction American Chemical Society (ACS) Publications URL:[Link]

  • Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods ResearchGate URL:[Link]

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for (E)-3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Content Type: Validated Laboratory Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Oxazole-containing acrylic acids are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent probes[1]. The target compound, (E)-3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, features an α,β -unsaturated carboxylic acid moiety attached to a substituted oxazole ring.

To achieve high geometric purity (specifically the E-isomer) and excellent yields, this protocol employs the Doebner modification of the Knoevenagel condensation [2][3].

Causality in Reagent Selection:

  • Piperidine (Organocatalyst): Rather than relying solely on base-catalyzed enolization, piperidine condenses with 4-methyl-1,3-oxazole-2-carbaldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for nucleophilic attack by malonic acid[3][4].

  • Pyridine (Solvent & Base): Pyridine serves a dual purpose. It acts as a solvent that readily dissolves the malonic acid and stabilizes the transition state. More importantly, heating the reaction in pyridine drives a concerted decarboxylation-elimination sequence. The thermodynamic control inherent in this thermal decarboxylation exclusively yields the trans (E)-alkene, minimizing the need for complex downstream isomer separation[3][5].

Experimental Workflow & Mechanistic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the transition from raw materials through the catalytic intermediate, and finally to the isolated product.

SynthesisWorkflow Start 4-Methyl-1,3-oxazole-2-carbaldehyde + Malonic Acid Cat Addition of Piperidine (Cat.) in Pyridine Solvent Start->Cat Iminium Iminium Ion Formation (Lowers Activation Energy) Cat->Iminium Catalytic Activation Condense Nucleophilic Attack (Aldol-type Adduct) Iminium->Condense C-C Bond Formation Decarbox Thermal Decarboxylation (90 °C) Concerted Anti-Elimination (-CO2) Condense->Decarbox Thermodynamic Drive Workup Acidic Workup (pH 2.0) Precipitation of Free Acid Decarbox->Workup Visual Cue: CO2 Ceases Product Pure (E)-3-(4-Methyl-1,3-oxazol-2-yl) prop-2-enoic acid Workup->Product Filtration & Isolation

Workflow of the Doebner-Knoevenagel synthesis of the target oxazole-acrylic acid.

Materials and Reagents

This protocol is scaled for a standard 10 mmol synthesis. All reagents should be of synthetic grade or higher.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Methyl-1,3-oxazole-2-carbaldehyde Starting Material111.101.0 eq1.11 g (10.0 mmol)
Malonic Acid Reactant104.061.5 eq1.56 g (15.0 mmol)
Piperidine Organocatalyst85.150.1 eq100 µL (~1.0 mmol)
Pyridine (Anhydrous) Solvent / Base79.10Excess10.0 mL
Hydrochloric Acid (6M) Quenching / Workup36.46As needed~20-25 mL (to pH 2)
Ethanol / Water (1:1) RecrystallizationN/AN/A~15 mL

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.11 g (10.0 mmol) of 4-methyl-1,3-oxazole-2-carbaldehyde and 1.56 g (15.0 mmol) of malonic acid to the flask.

  • Add 10.0 mL of anhydrous pyridine to dissolve the solids.

  • Catalyst Addition: Slowly add 100 µL of piperidine via a micropipette.

  • Causality Note: The reaction is mildly exothermic upon the addition of piperidine due to the rapid formation of the iminium intermediate and initial acid-base complexation. Ensure the flask is open to a nitrogen line or bubbler to prevent pressure buildup.

Step 2: Condensation and Decarboxylation
  • Submerge the flask in a pre-heated oil bath set to 90 °C .

  • Stir the mixture vigorously. Within 10–15 minutes, you will observe the steady evolution of gas bubbles (carbon dioxide)[2][4].

  • Self-Validating Checkpoint: Maintain heating for 2 to 3 hours. The reaction is considered complete when the evolution of CO₂ gas completely ceases. This physical cue indicates that the decarboxylation of the intermediate diacid into the target α,β -unsaturated acid is finished.

Step 3: Quenching and Precipitation
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water, stirring continuously.

  • Acidification: Slowly add 6M HCl dropwise to the stirring mixture until the pH reaches 2.0 to 2.5 (verify with pH paper).

  • Causality Note: Pyridine is highly miscible with water but acts as a base, keeping the product in its soluble carboxylate form. Adding HCl converts pyridine to the highly water-soluble pyridinium chloride, while simultaneously protonating the product to its free carboxylic acid form, which is insoluble in cold water and precipitates as a solid.

Step 4: Isolation and Purification
  • Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold distilled water to remove residual pyridinium salts.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve the solid in a minimum amount of boiling Ethanol/Water (1:1 v/v). Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization.

  • Filter the purified crystals and dry them under a high vacuum at 40 °C for 12 hours.

Analytical Validation

To ensure the scientific integrity of the synthesized compound, validate the product using LC-MS and ¹H NMR. The self-validating proof of the E-geometry lies in the coupling constant ( J ) of the alkene protons.

Analytical MethodExpected Result / SignalStructural Significance
LC-MS (ESI+) [M+H]+ m/z = 154.05Confirms the molecular weight of the target compound (Exact Mass: 153.04).
¹H NMR (DMSO-d6) δ ~12.5 ppm (br s, 1H)Confirms the presence of the free carboxylic acid (-COOH) proton.
¹H NMR (DMSO-d6) δ ~7.8 ppm (s, 1H)Confirms the isolated proton on the oxazole ring (C5 position).
¹H NMR (DMSO-d6) δ ~7.4 ppm (d, 1H, J = 15.8 Hz )Alkene proton ( β to carbonyl). The large J coupling strictly validates the trans (E) geometry.
¹H NMR (DMSO-d6) δ ~6.6 ppm (d, 1H, J = 15.8 Hz )Alkene proton ( α to carbonyl).
¹H NMR (DMSO-d6) δ ~2.1 ppm (s, 3H)Confirms the intact methyl group at the C4 position of the oxazole ring.

References

  • Knoevenagel Condensation Doebner Modification Organic Chemistry Portal URL:[Link][3]

  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Product Class 12: Oxazoles (Synthesis and Substituent Modification) Science of Synthesis / Thieme Connect URL:[Link][1]

Sources

Peptide coupling reactions using 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Incorporation of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid in Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit

The synthesis of peptides with functions beyond those accessible through the canonical 20 amino acids is a cornerstone of modern drug discovery and materials science.[1][2] Unnatural amino acids and peptidomimetic building blocks are incorporated to enhance metabolic stability, enforce specific secondary structures, and introduce novel functionalities.[2][3] The oxazole moiety, a five-membered heterocycle, is of particular interest as it is found in numerous bioactive natural products and can confer structural rigidity and improved pharmacokinetic properties upon a peptide backbone.[4][5]

This document provides a detailed guide for the application of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid , a novel building block for modifying peptide chains. Due to its unique structure—an α,β-unsaturated carboxylic acid linked to an oxazole ring—it serves not as a traditional amino acid surrogate, but as a strategic capping agent or internal scaffold to introduce a distinct chemical and conformational element. We present a robust protocol for its incorporation via solid-phase peptide synthesis (SPPS), an in-depth discussion of the reaction mechanism, and strategies to ensure a high-yield, high-purity synthesis.

Physicochemical Properties of the Reagent

A thorough understanding of the building block's properties is critical for designing an effective synthesis strategy. The key characteristics of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid are summarized below.

PropertyValueSource / Note
IUPAC Name (2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid[6][7]
CAS Number 66687-07-8[6]
Molecular Formula C₇H₇NO₃[6]
Molecular Weight 153.14 g/mol Calculated from formula
Appearance White to off-white solidAssumed, typical for similar organic acids
pKa (Carboxylic Acid) ~4.0 - 4.5Estimated based on acrylic acid and heterocyclic acids
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCMInferred from common solvents used in SPPS

Note: As this is a custom-synthesis compound, some properties are estimated based on analogous structures.[6]

Core Principles of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[8] This process is not spontaneous under mild conditions, primarily because the amine, being a base, tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[9] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[10][11]

Modern peptide synthesis relies on in situ activating reagents, which are mixed with the carboxylic acid component immediately before or during its introduction to the amine.[12] These reagents are typically uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP), which react with the carboxylate to form a highly reactive activated ester intermediate.[12][13] This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain to form the desired amide bond.[13]

Amide Bond Formation Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated Intermediate (O-acylisourea/Active Ester) RCOOH->ActiveEster Reacts with Base Base (e.g., DIPEA) Base->RCOOH Deprotonates CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster PeptideBond R-CO-NH-Peptide (New Peptide Bond) ActiveEster->PeptideBond Forms PeptideAmine H₂N-Peptide (N-terminal amine) PeptideAmine->PeptideBond Attacks

Caption: General mechanism of peptide coupling using an activating agent.

Protocol: Solid-Phase Incorporation of the Oxazole Moiety

This protocol details the procedure for coupling 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid to the N-terminus of a peptide chain assembled on a solid support (e.g., Rink Amide resin).

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Capping Reagent (Optional): Acetic anhydride, DIPEA in DMF

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Kaiser Test Kit

Experimental Workflow

Caption: Workflow for incorporating the oxazole building block via SPPS.

Step-by-Step Procedure
  • Resin Preparation:

    • Place the peptide-resin (1.0 eq, e.g., 0.1 mmol) in a suitable reaction vessel.

    • Swell the resin in DMF for 30 minutes. Drain the solvent.

  • Activation and Coupling:

    • In a separate vial, dissolve 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in anhydrous DMF (~2 mL).

    • Add DIPEA (6.0 eq, 0.6 mmol) to the solution. A color change may be observed.

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Rationale: A 3-fold excess of the acid and coupling reagent is used to drive the reaction to completion.[14] HATU is a highly efficient coupling reagent that generates a reactive OAt-ester, minimizing side reactions.[12] DIPEA is a sterically hindered, non-nucleophilic base that facilitates the activation without competing as a nucleophile.[8]

  • Washing:

    • Drain the reaction mixture from the resin.

    • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (2 times).

  • Quality Control - Kaiser Test:

    • Take a small sample of the resin beads and perform a Kaiser test to detect any remaining primary amines.

    • Interpretation: A blue color indicates incomplete coupling. A yellow/colorless result signifies a complete reaction.

  • Capping (Optional but Recommended):

    • If the Kaiser test is positive, cap any unreacted N-terminal amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin again as described in Step 3.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and react for 2-3 hours.

    • Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.

    • Filter the resin and collect the filtrate.

  • Product Isolation and Analysis:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

    • Analyze the product by HPLC for purity and by Mass Spectrometry (MS) to confirm the correct molecular weight.

Potential Side Reactions and Mitigation Strategies

The unique structure of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid presents specific challenges that must be considered.

  • Michael Addition: The α,β-unsaturated system is susceptible to nucleophilic attack by free amine side chains (e.g., Lysine) or the N-terminal amine itself.

    • Mitigation: Using pre-activation and a non-nucleophilic base like DIPEA or 2,4,6-collidine minimizes the concentration of free amine available for side reactions during the coupling step.[15] Ensure side-chain protecting groups on the peptide are fully intact.[16]

  • Racemization of the Coupling Partner: While the oxazole acid itself is not chiral, the activated species can act as a base, potentially causing epimerization of the C-terminal amino acid of the peptide chain during fragment condensation.[17]

    • Mitigation: This protocol focuses on coupling to a resin-bound peptide, where the N-terminal amino acid is the nucleophile, largely avoiding this issue. The use of additives like HOBt or Oxyma (inherent in reagents like HATU) is known to suppress racemization.[14][15]

  • Guanidinylation: Uronium/aminium reagents like HBTU or HATU can react with the N-terminal amine to form a guanidinyl group, which terminates the peptide chain.[18][19]

    • Mitigation: Pre-activating the carboxylic acid for a short period before adding it to the resin ensures the coupling reagent is consumed in forming the active ester, reducing its availability to react directly with the peptide's amine.[19]

Conclusion

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is a promising, albeit unconventional, building block for peptide modification. Its successful incorporation relies on a carefully optimized protocol that leverages highly efficient, modern coupling reagents while mitigating potential side reactions associated with its α,β-unsaturated system. The methods described herein provide a comprehensive framework for researchers to utilize this and similar complex molecules to synthesize novel peptidomimetics with tailored properties for applications in drug development and beyond.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond...
  • Chem LibreTexts. (2023).
  • Peptide.com. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Luxembourg Bio Technologies. (n.d.).
  • Sabatino, M., et al. (2017).
  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • MDPI. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Purdue University. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics.
  • PMC. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • Gyros Protein Technologies. (n.d.). Peptide Side Reactions - Peptide Chemistry.
  • ResearchGate. (n.d.). Synthesis of peptides containing multiple oxazoles.
  • ACS Publications. (2003). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters.
  • AAPPTEC. (n.d.).
  • BOC Sciences. (2025).
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Merck. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • RSC Publishing. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides.
  • LGC Standards. (n.d.). 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem®.
  • NextSDS. (n.d.). (2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid.

Sources

Application Notes and Protocols: Catalytic Hydrogenation of the Double Bond in 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the selective catalytic hydrogenation of the carbon-carbon double bond in 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid to yield 3-(4-Methyl-1,3-oxazol-2-yl)propanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. These application notes detail the underlying mechanistic principles, offer a robust experimental protocol, and provide guidance on reaction monitoring, analysis, and troubleshooting. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this specific reduction.

Introduction and Significance

The selective reduction of α,β-unsaturated carboxylic acids is a fundamental transformation in organic synthesis. The target molecule, 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, features a conjugated system that is susceptible to reduction. The resulting saturated carboxylic acid, 3-(4-Methyl-1,3-oxazol-2-yl)propanoic acid, is a valuable building block in medicinal chemistry due to the presence of the oxazole ring, a privileged scaffold in many biologically active compounds.

The primary challenge in this hydrogenation is to selectively reduce the C=C double bond without affecting the oxazole ring or the carboxylic acid functionality. Heterogeneous catalytic hydrogenation offers a clean, efficient, and scalable solution for this transformation.[1][2] This guide focuses on the use of palladium on carbon (Pd/C) as the catalyst of choice, owing to its high activity, selectivity, and operational simplicity.[3]

Reaction Mechanism and Catalyst Selection

The Horiuti-Polanyi Mechanism

The catalytic hydrogenation of alkenes over a solid metal catalyst is generally understood to proceed via the Horiuti-Polanyi mechanism.[4][5] This mechanism involves the following key steps:

  • Adsorption of Reactants: Both the hydrogen gas (H₂) and the alkene substrate, 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, adsorb onto the surface of the palladium catalyst.[6]

  • Dissociation of Hydrogen: The H-H bond in dihydrogen is cleaved on the metal surface to form adsorbed hydrogen atoms.

  • Stepwise Hydrogen Addition: One hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that is σ-bonded to the catalyst.

  • Second Hydrogen Addition and Desorption: A second hydrogen atom is then transferred to the other carbon of the original double bond, leading to the formation of the saturated product, which subsequently desorbs from the catalyst surface.[5]

Catalyst Selection: Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of carbon-carbon multiple bonds.[7][8] Its key advantages for this specific application include:

  • High Activity: Pd/C exhibits excellent catalytic activity for the reduction of alkenes, often allowing the reaction to proceed under mild conditions (low pressure and temperature).[3]

  • Chemoselectivity: Palladium catalysts are generally selective for the hydrogenation of C=C and C≡C bonds over the reduction of other functional groups like carboxylic acids and aromatic heterocycles such as oxazoles, especially under controlled conditions.

  • Heterogeneous Nature: As a heterogeneous catalyst, Pd/C can be easily separated from the reaction mixture by filtration, simplifying product purification and minimizing metal contamination in the final product.[3]

  • Commercial Availability: Pd/C is readily available from various suppliers in different loadings (e.g., 5% or 10% Pd by weight) and forms (e.g., dry powder or wet paste).[9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the catalytic hydrogenation of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid≥98%Commercially availableSee LGC Standards[10]
Palladium on Carbon (10% Pd/C)-Major chemical suppliers50% water-wet catalyst is recommended for safety.
Methanol (MeOH)AnhydrousMajor chemical suppliersOther polar solvents like ethanol or ethyl acetate can also be used.[11]
Hydrogen (H₂) GasHigh Purity (≥99.99%)Gas supplierUse with a suitable pressure regulator.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityGas supplierFor inerting the reaction system.
Celite® 545-Major chemical suppliersFor filtration of the catalyst.
Reaction Setup

The hydrogenation can be performed using standard laboratory glassware under a hydrogen atmosphere, typically supplied by a balloon, or in a dedicated hydrogenation apparatus like a Parr shaker for reactions requiring higher pressure.

Reaction_Setup cluster_glassware Reaction Vessel cluster_gas_handling Gas Manifold Flask Three-Neck Round-Bottom Flask Stir_Bar Magnetic Stir Bar Septum Rubber Septum Condenser Condenser (optional) H2_Balloon Hydrogen Balloon Manifold Three-Way Stopcock H2_Balloon->Manifold Inert_Gas N₂/Ar Inlet Inert_Gas->Manifold Vacuum Vacuum Line Vacuum->Manifold Manifold->Flask Gas Inlet/Outlet via Needle

Caption: Diagram of a typical laboratory setup for hydrogenation at atmospheric pressure.

Step-by-Step Procedure

Safety First: Always handle hydrogen gas with caution in a well-ventilated fume hood. Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[12] Never add dry catalyst to a solvent in the presence of air.

  • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Inerting the System: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture of hydrogen and air.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate). If using a water-wet catalyst, this can be added as a slurry in a small amount of the reaction solvent.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen) and to maximize the reaction rate.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: a. Once the reaction is complete, carefully purge the system with inert gas again to remove all residual hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it can ignite.[12] Keep the Celite pad wet with solvent during filtration. c. Rinse the filter cake with additional methanol to ensure complete recovery of the product. d. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-(4-Methyl-1,3-oxazol-2-yl)propanoic acid.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Monitoring and Analysis

Effective monitoring is crucial for determining the reaction endpoint and preventing over-reduction or side reactions.[13]

Monitoring_Workflow Start Reaction Mixture Sample Withdraw Aliquot Start->Sample Filter Filter through Syringe Filter (to remove Pd/C) Sample->Filter Analysis Analytical Technique Filter->Analysis TLC TLC Analysis Analysis->TLC Qualitative HPLC HPLC-MS Analysis Analysis->HPLC Quantitative NMR ¹H NMR Analysis Analysis->NMR Structural Confirmation (Final Product) Decision Evaluate Conversion TLC->Decision HPLC->Decision Complete Proceed to Work-up Decision->Complete >99% Conversion Continue Continue Reaction Decision->Continue <99% Conversion

Caption: Workflow for monitoring the hydrogenation reaction progress.

Analytical Techniques
  • TLC: A simple and rapid method to qualitatively monitor the disappearance of the starting material. The saturated product will have a different Rf value than the conjugated starting material.

  • HPLC: The preferred method for quantitative analysis of reaction conversion.[14] A suitable method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid). The starting material, being more conjugated, will have a longer retention time and a different UV-Vis spectrum compared to the product.[15]

  • ¹H NMR Spectroscopy: Used for structural confirmation of the final product. The disappearance of the vinyl proton signals (typically in the range of 6-8 ppm) and the appearance of aliphatic proton signals (around 2.5-3.0 ppm) for the newly formed -CH₂-CH₂- group confirms the successful hydrogenation.[16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Expected Spectroscopic Data for the Product

3-(4-Methyl-1,3-oxazol-2-yl)propanoic acid:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (br s, 1H, COOH), 3.05 (t, 2H), 2.75 (t, 2H), 2.20 (s, 3H, CH₃), 7.80 (s, 1H, oxazole H-5). (Note: Chemical shifts are approximate and can vary based on solvent and concentration).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 173.5 (COOH), 162.0 (C-2 oxazole), 145.0 (C-5 oxazole), 135.0 (C-4 oxazole), 32.0 (CH₂), 25.0 (CH₂), 10.5 (CH₃). (Note: Chemical shifts are approximate).

  • MS (ESI+): Calculated for C₇H₉NO₃, [M+H]⁺.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst. 2. Catalyst poisoning.[17] 3. Insufficient hydrogen pressure. 4. Poor mixing.1. Use a fresh batch of catalyst.[11] 2. Purify the starting material to remove potential poisons (e.g., sulfur or nitrogen compounds).[17] 3. Ensure the hydrogen balloon is full or use a higher pressure system (e.g., Parr apparatus). 4. Increase the stirring rate.[11]
Incomplete Conversion 1. Insufficient catalyst loading. 2. Deactivation of the catalyst over time.1. Increase the catalyst loading to 10-15 mol%. 2. Add a fresh portion of the catalyst to the reaction mixture.
Formation of Byproducts 1. Over-reduction (e.g., reduction of the oxazole ring). 2. Hydrogenolysis of other functional groups.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid high temperatures and pressures.[13] 2. Screen other catalysts (e.g., PtO₂, Rh/C) or use milder reaction conditions.
Difficulty Filtering Catalyst 1. Catalyst particles are too fine.1. Use a thicker pad of Celite® or a membrane filter with a smaller pore size.

Conclusion

The catalytic hydrogenation of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid using Pd/C is a highly efficient and selective method for the synthesis of the corresponding saturated propanoic acid. The protocol described herein is robust, scalable, and utilizes standard laboratory equipment. By understanding the reaction mechanism and employing careful monitoring and handling techniques, researchers can consistently achieve high yields of the desired product. This application note serves as a practical guide for professionals in the chemical and pharmaceutical sciences.

References

  • Title: Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation Source: Journal of Chemical Education URL: [Link]

  • Title: Heterogeneous Catalytic Hydrogenation Source: ResearchGate URL: [Link]

  • Title: Endpoint Detection of a Hydrogenation Source: METTLER TOLEDO URL: [Link]

  • Title: Heterogeneous catalytic hydrogenation of C=C and C≡C Source: University of Edinburgh Research Explorer URL: [Link]

  • Title: 11.2: Hydrogenation with Heterogeneous Catalysts Source: Chemistry LibreTexts URL: [Link]

  • Title: Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts Source: YouTube URL: [Link]

  • Title: Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes Source: RSC Publishing URL: [Link]

  • Title: Palladium on carbon Source: Wikipedia URL: [Link]

  • Title: Hydrogenation reaction tips and tricks Source: Reddit URL: [Link]

  • Title: Catalytic Hydrogenation Part II - Tips and Tricks Source: Curly Arrow URL: [Link]

  • Title: Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chiral-Modified Palladium Catalyst Source: Scholar Commons URL: [Link]

  • Title: Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes Source: PubMed URL: [Link]

  • Title: Solving Issues with Heterogeneous Catalytic Hydrogenation Source: Wordpress URL: [Link]

  • Title: Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements Source: ACS Publications URL: [Link]

  • Title: Hydrogenation troubleshooting Source: Reddit URL: [Link]

  • Title: Palladium on Carbon (Pd/C) Source: Common Organic Chemistry URL: [Link]

  • Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link]

  • Title: 15.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium on carbon catalysts Source: Johnson Matthey URL: [Link]

  • Title: Mobile tool for HPLC reaction monitoring Source: ResearchGate URL: [Link]

  • Title: Real-time HPLC-MS reaction progress monitoring using an automated analytical platform Source: Reaction Chemistry & Engineering URL: [Link]

  • Title: Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds Source: eScholarship URL: [Link]

  • Title: (2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid Source: NextSDS URL: [Link]

  • Title: Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Co-catalyzed selective hydrogenation of C=C bond rather than the C=O bond reported by Fout et al. Source: ResearchGate URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: PMC URL: [Link]

  • Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source: PMC URL: [Link]

  • Title: 1 H-NMR spectrum of Compound A Source: ResearchGate URL: [Link]

  • Title: Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: NEW CHEMISTRY OF OXAZOLES Source: LOCKSS URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones Source: PMC URL: [Link]

  • Title: 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds Source: Scientific & Academic Publishing URL: [Link]

  • Title: NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid Source: University of Central Florida URL: [Link]

  • Title: Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis Source: MDPI URL: [Link]

  • Title: oxazolo Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]

Sources

Application Note: Engineering Advanced Polymeric Architectures with 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Targeted Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Material Significance

The integration of heterocyclic compounds into polymer backbones is a frontier in developing stimuli-responsive and biologically active materials. 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (CAS: 1461726-93-1)—also known as 3-(4-methyl-1,3-oxazol-2-yl)acrylic acid—presents a highly versatile bifunctional building block for such advanced macromolecular engineering.

Structurally, this molecule features an electron-rich oxazole ring conjugated to an acrylic acid moiety. Oxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antibacterial, and anti-inflammatory properties[1]. Meanwhile, polyacrylic acid (PAA) derivatives are extensively utilized in pharmaceutical formulations due to their excellent biocompatibility, mucoadhesion, and pH-responsive swelling behaviors[2].

By incorporating this specific monomer into a polymer backbone, researchers can synthesize advanced functional materials that combine the pH-responsiveness of polyacrylates with the biological targeting and hydrogen-bonding capabilities of the oxazole moiety, analogous to recent developments in oxazoline-acrylic brush copolymers[3].

Dual-Pathway Incorporation Strategy

The bifunctional nature of the molecule allows for two distinct incorporation pathways:

  • Vinyl Activation (Direct Polymerization): Exploiting the prop-2-enoic acid double bond for controlled radical polymerization. Because the monomer is a β -substituted acrylate (1,2-disubstituted alkene), homopolymerization is sterically hindered. Therefore, copolymerization with unhindered monomers like Poly(ethylene glycol) methyl ether methacrylate (PEGMA) is mechanistically required to achieve high conversion rates.

  • Carboxyl Activation (Post-Polymerization Modification): Utilizing the carboxylic acid group to graft the oxazole moiety onto existing amine-bearing biopolymers (e.g., Chitosan) via zero-length crosslinking.

Workflow cluster_strategies Polymer Incorporation Strategies Monomer 3-(4-Methyl-1,3-oxazol-2-yl) prop-2-enoic acid Direct Direct RAFT Polymerization Monomer->Direct Vinyl Activation PostMod Post-Polymerization Conjugation Monomer->PostMod Carboxyl Activation PolymerA Oxazole-Pendant Polyacrylate Direct->PolymerA + Co-monomers PolymerB Oxazole-Grafted Biopolymer PostMod->PolymerB + Amine Backbone App Targeted Drug Delivery & Stimuli-Responsive Hydrogels PolymerA->App PolymerB->App

Caption: Workflow for incorporating the oxazole-acrylic monomer into functional polymer architectures.

Self-Validating Experimental Protocols

Protocol A: Direct RAFT Copolymerization with PEGMA

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is selected over standard free-radical polymerization to ensure a low polydispersity index (PDI < 1.2). Precise control over molecular weight is critical for reproducible pharmacokinetic profiles in downstream drug delivery applications[].

Materials:

  • 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (Ox-Ac)

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn​≈500 )

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB) as the Chain Transfer Agent (CTA)

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk flask, dissolve Ox-Ac (2.0 mmol), PEGMA (8.0 mmol), CPADB (0.1 mmol), and AIBN (0.02 mmol) in 10 mL of anhydrous DMF. Causality: The [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2 is strictly maintained to ensure a target Mn​ of ~20 kDa while minimizing dead polymer chains.

  • Deoxygenation: Seal the flask and subject the mixture to three freeze-pump-thaw cycles. Oxygen acts as a radical scavenger and will prematurely terminate the RAFT process.

  • Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70 °C. Stir continuously for 16 hours.

  • In-Process Validation: Withdraw 50 µL aliquots at 2, 4, and 8 hours. Dilute in DMSO- d6​ and perform 1 H-NMR analysis. Validation Check: Track the depletion of the vinyl protons (5.8–6.4 ppm). Plot ln([M]0​/[M]t​) versus time; a strictly linear relationship confirms a constant radical concentration and validates the "living" nature of the polymerization.

  • Purification: Terminate the reaction by exposing it to air and cooling in an ice bath. Precipitate the polymer dropwise into 200 mL of cold diethyl ether. Centrifuge, decant, and dry the resulting pinkish polymer under vacuum for 24 hours.

Protocol B: Post-Polymerization Conjugation via EDC/NHS

For applications requiring a biodegradable backbone, grafting the oxazole monomer onto Chitosan is optimal. EDC/NHS chemistry is employed as a zero-length crosslinking method, forming stable amide bonds without leaving toxic spacer residues.

Materials:

  • Chitosan (Low molecular weight, 75-85% deacetylated)

  • 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (Ox-Ac)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M, pH 5.5) and PBS (0.1 M, pH 7.4)

Step-by-Step Methodology:

  • Backbone Dissolution: Dissolve 500 mg of Chitosan in 50 mL of MES buffer (pH 5.5). Stir overnight to ensure complete dissolution.

  • Carboxyl Activation: In a separate vial, dissolve Ox-Ac (1.5 mmol), EDC·HCl (3.0 mmol), and NHS (3.0 mmol) in 10 mL of MES buffer. Stir for 30 minutes at room temperature. Causality: The 2-fold excess of EDC/NHS prevents the premature hydrolysis of the O-acylisourea intermediate, ensuring maximum formation of the amine-reactive NHS-ester.

  • Conjugation: Dropwise add the activated Ox-Ac solution to the Chitosan solution. Adjust the pH to 6.5 using dilute NaOH to deprotonate the chitosan primary amines, facilitating nucleophilic attack. Stir in the dark for 24 hours.

  • Purification & Validation: Dialyze the mixture against distilled water (MWCO 3.5 kDa) for 3 days, changing the water twice daily, followed by lyophilization. Validation Check: Perform a Ninhydrin assay on the polymer before and after conjugation. A quantitative reduction in absorbance at 570 nm validates the consumption of primary amines, confirming successful grafting.

Analytical Data Presentation

The following table summarizes the expected quantitative characteristics of the synthesized polymer constructs, demonstrating the tunability of the system based on the chosen protocol.

Polymer ConstructSynthesis MethodMonomer Feed Ratio (Ox:Co-monomer)Conversion (%) Mn​ (kDa)PDI ( Mw​/Mn​ )Zeta Potential (mV, pH 7.4)
Poly(Ox-co-PEGMA)-1 RAFT10 : 90>9522.41.15-15.2
Poly(Ox-co-PEGMA)-2 RAFT25 : 758819.81.18-22.4
Chitosan-g-Oxazole EDC/NHSPost-mod (0.5 eq to amines)68*45.0N/A+12.5

*Conversion for post-modification refers to the amine functionalization efficiency (degree of substitution) as determined by 1 H-NMR and Ninhydrin assays.

Application in Drug Development: pH-Responsive Delivery

The incorporation of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid imparts unique stimuli-responsive properties to the polymer. The oxazole nitrogen acts as a weak base, while the adjacent acrylic backbone (if partially unreacted or hydrolyzed) provides anionic character.

In the physiological environment (pH 7.4), the polymer remains tightly coiled, retaining encapsulated hydrophobic drugs. Upon accumulation in the tumor microenvironment (pH ~6.5) via the Enhanced Permeability and Retention (EPR) effect, and subsequent endocytosis (pH ~5.0), the oxazole rings undergo rapid protonation. This induces electrostatic repulsion and polymer swelling, triggering an accelerated, targeted release of the therapeutic payload directly into the cytosol.

Mechanism Blood Physiological pH 7.4 Polymer Coiled Drug Retained Tumor Tumor Microenvironment pH 6.5 Blood->Tumor EPR Effect Endosome Endosomal pH 5.0 Oxazole Protonation Polymer Swelling Tumor->Endosome Endocytosis Release Rapid Drug Release into Cytosol Endosome->Release Conformation Change

Caption: pH-responsive mechanism of oxazole-functionalized polymers in tumor microenvironments.

References

  • Indian Journal of Pharmaceutical Sciences. "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review." IJPS Online. Available at:[Link]

  • Macromolecules (ACS Publications). "Brush Copolymers from 2-Oxazoline and Acrylic Monomers via an Inimer Approach." American Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification and recrystallization techniques for 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling the isolation, purification, and recrystallization of1[1].

Due to the molecule's amphoteric nature and the presence of a photo-sensitive alkene moiety, standard purification workflows often lead to yield loss or isomeric contamination. The following self-validating protocols and troubleshooting matrices are designed to ensure high-fidelity recovery of the thermodynamically preferred 2[2].

Purification Workflow Architecture

The optimal isolation strategy relies on an initial isoelectric precipitation followed by a binary anti-solvent recrystallization.

Workflow Crude Crude Reaction Mixture (E/Z isomers, impurities) Base Aqueous Base Extraction (pH 8.0, NaHCO3) Crude->Base Dissolve & Partition OrgWaste Organic Phase (Discard Impurities) Base->OrgWaste Extract Acid Controlled Acidification (pH 2.5 - 3.0, HCl) Base->Acid Aqueous Phase Precip Isoelectric Precipitation (Filtration) Acid->Precip Cool to 4°C Recryst Binary Recrystallization (EtOH/H2O, < 60°C) Precip->Recryst Hot Dissolution Pure Pure (2E)-3-(4-Methyl-1,3-oxazol- 2-yl)prop-2-enoic acid Recryst->Pure Slow Cooling (Dark)

Figure 1: Acid-base extraction and recrystallization workflow for the oxazole derivative.

Troubleshooting & FAQs

Q1: Why am I losing product yield during the primary aqueous acid-base extraction? A1: This is a classic issue of over-acidification. 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is an amphoteric molecule. The carboxylic acid has a pKa of ~4.5, while the oxazole nitrogen is weakly basic (conjugate acid pKa ~0.8). If you acidify the aqueous layer to pH < 1.0 using concentrated HCl, the oxazole nitrogen protonates. The molecule becomes a water-soluble cationic salt, preventing precipitation. Solution: Carefully titrate the aqueous layer to a strict pH window of 2.5–3.0 . This targets the isoelectric point where the molecule is entirely neutral and hydrophobic, maximizing precipitate yield.

Q2: My post-recrystallization NMR shows a mixture of (E) and (Z) isomers. How do I prevent this? A2: The target compound is the 2[2]. However,3[3]. UV light excites the alkene π -bond, allowing free rotation. Furthermore, prolonged heating above 70°C can provide the activation energy required for thermal isomerization. Solution: Conduct all recrystallization steps in amber glassware or wrap flasks in aluminum foil. Keep dissolution temperatures strictly below 60°C.

Q3: How do I select the optimal recrystallization solvent system? A3: Heteroaryl acrylic acids possess high lattice energies due to strong intermolecular hydrogen bonding (carboxylic acid dimers) and π−π stacking. While 4[4], it is notoriously difficult to remove from the final crystal lattice under standard vacuum. A 5[6] is superior. Ethanol disrupts the hydrogen bonding to dissolve the monomer when hot, while water acts as a highly polar anti-solvent to drive crystallization during cooling.

Solvent Efficacy Matrix

The following table summarizes the quantitative performance of various solvent systems for the recrystallization of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid based on empirical solubility profiles.

Solvent SystemRatio (v/v)Boiling Point (°C)Hot SolubilityCold SolubilityEst. Recovery YieldFinal Purity (HPLC)
Ethanol / Water 70:30 ~78 High Low 85–90% >99%
Ethyl Acetate10077ModerateVery Low75–80%~97%
Glacial Acetic Acid100118HighModerate60–65%>98%
Chloroform / Hexane50:50~61HighLow70–75%~95%

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the optimal 70:30 Ethanol/Water system. Every step includes a mechanistic validation check to ensure the process remains within operational tolerances.

Step 1: Solvent Preparation & Shielding Prepare a 70:30 (v/v) mixture of absolute ethanol and ultra-pure deionized water. Transfer the solvent to an amber round-bottom flask (or foil-wrapped flask) to prevent photo-isomerization. Validation Check: The solvent mixture must be completely miscible and visually homogeneous.

Step 2: Hot Dissolution Suspend the crude, dry precipitate in the solvent mixture (approx. 10 mL of solvent per 1 gram of crude). Heat gently in a water bath to 55–60°C with continuous magnetic stirring. Do not exceed 60°C. Validation Check: The solution must transition from a cloudy suspension to a completely transparent, pale-yellow liquid. If insoluble black/brown particulates remain after 15 minutes, perform a hot gravity filtration through fluted filter paper to remove residual catalyst or polymerized impurities.

Step 3: Nucleation Phase Remove the flask from the heat source. Allow the solution to cool ambiently to room temperature (20–25°C) over a period of 2 hours. Do not agitate, stir, or disturb the flask during this phase, as mechanical shock can cause premature, impure "crash out" rather than controlled crystal growth. Validation Check: Fine, white, needle-like crystals should begin forming spontaneously at the solvent-glass interface as the temperature drops below 40°C.

Step 4: Maturation Once the flask has reached room temperature, transfer it to an ice-water bath (4°C) for 1 hour. This drops the solubility profile to its absolute minimum, maximizing thermodynamic yield. Validation Check: The supernatant liquid should appear pale and clear, with a dense, structured crystalline bed resting at the bottom of the flask.

Step 5: Isolation and Desiccation Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake twice with 5 mL portions of ice-cold 20% Ethanol/Water to displace any mother liquor trapped in the crystal lattice. Dry the crystals under high vacuum (≤ 10 mbar) at 40°C for 12 hours. Validation Check: The final crystalline powder should be stark white. If the powder retains a distinct yellow tint, organic impurities are trapped in the lattice, necessitating a second-crop recrystallization.

References

  • Harinadha, et al. "General procedure for the reduction of heteroaryl acrylic acids into propanoic acids." European Journal of Biomedical and Pharmaceutical Sciences. Available at:[Link]

  • ACS Publications. "Investigating the Role of Metal Chelation in HIV-1 Integrase Strand Transfer Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Stabilization & Storage of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid . Because this compound features an α,β -unsaturated carboxylic acid (a prop-2-enoic/acrylic acid moiety), it is highly susceptible to spontaneous free-radical polymerization initiated by light, heat, or trace impurities.

This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure the structural integrity of your monomer during storage and experimental workflows.

Core Mechanistic Principles: The Oxygen Paradox

A common and catastrophic mistake in handling acrylic acid derivatives is storing them under an inert atmosphere (Nitrogen or Argon).

To prevent unintended polymerization during transport or storage, manufacturers typically add MEHQ (4-methoxyphenol / monomethyl ether hydroquinone) . However, MEHQ does not directly neutralize primary carbon radicals. Instead, it operates via a synergistic mechanism that strictly requires dissolved oxygen [1].

When a primary carbon radical ( R∙ ) forms, oxygen rapidly adds to it, creating a peroxy radical ( ROO∙ ). MEHQ is highly efficient at donating a hydrogen atom to this electrophilic peroxy radical, forming a stable, resonance-stabilized phenoxy radical that terminates the polymerization chain[2]. If you purge the storage vessel with Argon, you starve the system of oxygen, rendering the MEHQ useless and triggering runaway polymerization[3].

MEHQ_Mechanism Initiator Initiator / UV / Heat R_rad Primary Carbon Radical (R•) Initiator->R_rad Cleaves bond Monomer 3-(4-Methyl-1,3-oxazol-2-yl) prop-2-enoic acid Monomer->R_rad ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + Dissolved O2 Polymer Runaway Polymerization R_rad->Polymer No O2 (Inert Gas) ROO_rad->Polymer Slow addition Terminated Stable Radical (Terminated) ROO_rad->Terminated + MEHQ

Mechanism of MEHQ-mediated inhibition requiring dissolved oxygen to prevent polymerization.

Troubleshooting & FAQs

Q: My monomer solution turned into a viscous gel after I purged it with Argon for long-term storage. What happened? A: You induced inhibitor deactivation via oxygen depletion. MEHQ requires an aerobic headspace to function[4]. By purging with Argon, you removed the O2​ necessary to convert primary radicals into MEHQ-susceptible peroxy radicals, allowing the primary radicals to freely propagate and polymerize the acrylic tails.

Q: Can I wash the monomer with aqueous NaOH to remove the MEHQ inhibitor before my reaction? A: No. This is a classic procedural trap. While alkaline washes are standard for removing phenolic inhibitors from hydrophobic monomers (like styrene), 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid contains a free carboxylic acid. Washing with NaOH will deprotonate your monomer, converting it into a highly water-soluble sodium salt that will be lost entirely to the aqueous waste layer. You must use recrystallization or basic alumina plugs instead.

Q: Should I store the monomer solution at -80°C to completely halt polymerization? A: Extreme freezing of stabilized solutions is dangerous. Freezing can cause the inhibitor to crystallize and precipitate out of the solution[4]. When the sample is subsequently thawed, localized regions of the liquid will be completely uninhibited, leading to rapid, spontaneous polymerization. Store solutions at 2-8°C (refrigerated) instead.

Quantitative Data: Polymerization Inhibitor Selection

If you are formulating the monomer into a stock solution for long-term screening, selecting the right inhibitor is critical. Below is a comparison of standard radical-trapping antioxidants (RTAs).

InhibitorChemical Name O2​ RequirementPrimary MechanismTypical Conc.Removal Method for Acidic Monomers
MEHQ 4-MethoxyphenolMandatory Traps peroxy radicals10–200 ppmRecrystallization / Basic Alumina
PTZ PhenothiazineIndependentElectron transfer / Trapping10–50 ppmSilica plug / Recrystallization
BHT Butylated hydroxytolueneIndependentPhenolic H-atom transfer50–100 ppmRecrystallization
TBC 4-tert-ButylcatecholMandatory Traps peroxy radicals10–50 ppmRecrystallization

Self-Validating Experimental Protocols

Protocol A: Safe Storage Workflow

Follow this methodology when receiving or preparing stock solutions of the monomer to ensure long-term stability.

  • Assess Physical State: If received as a neat solid, leave it in its original packaging. Solid-state polymerization is kinetically slow. If preparing a stock solution (e.g., in DMF or DMSO), proceed to step 2.

  • Inhibitor Verification: Ensure the solvent contains 100-200 ppm of MEHQ.

  • Aerobic Headspace: Fill the storage vial to no more than 70% capacity. Leave the remaining 30% as ambient air to provide the necessary dissolved oxygen for MEHQ[3]. Do not sparge with inert gas.

  • Light Protection: Transfer the solution to an amber glass vial. UV light acts as a potent initiator for prop-2-enoic acid derivatives[4].

  • Temperature Control: Store the vial at 2-8°C. Do not freeze the solution.

  • Validation Checkpoint: Once a month, perform a visual viscosity check. For strict validation, dissolve 5 mg in CDCl3​ and run a 1H -NMR. The presence of sharp doublet signals at ~6.0 ppm and ~6.5 ppm (trans-alkene protons) without broad, unresolved polymeric baseline humps confirms structural integrity.

Storage_Workflow Start Receive Monomer CheckState Physical State? Start->CheckState Solid Neat Solid CheckState->Solid Solution In Solution CheckState->Solution Vial Transfer to Amber Vial (Block UV) Solid->Vial AddInhibitor Verify/Add MEHQ (100-200 ppm) Solution->AddInhibitor O2Check Maintain Aerobic Headspace (Do NOT purge with N2/Ar) AddInhibitor->O2Check O2Check->Vial Temp Store at 2-8°C (Avoid Extreme Freezing) Vial->Temp Validate Validation Checkpoint (1H-NMR for vinyl protons) Temp->Validate

Step-by-step decision matrix for safe storage and handling of the oxazole-acrylic monomer.

Protocol B: Inhibitor Removal via Recrystallization

Because the monomer is a carboxylic acid, you cannot use basic aqueous washes. Use this self-validating recrystallization protocol immediately prior to sensitive transition-metal catalyzed reactions.

  • Dissolution: Suspend 1.0 g of the inhibited monomer in a minimal amount of boiling ethyl acetate (or an ethyl acetate/hexane mixture).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove any trace polymeric seeds (which are insoluble).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The MEHQ will remain highly soluble in the cold supernatant.

  • Isolation: Filter the pure crystals via vacuum filtration and wash with ice-cold hexanes.

  • Validation Checkpoint: Dry the crystals under high vacuum for exactly 2 hours (prolonged vacuum without inhibitor risks spontaneous polymerization). Use immediately in your synthetic workflow.

References

  • Ataman Kimya. "PROP-2-ENOIC ACID - Ataman Kimya".

  • MDPI. "Inhibition of Free Radical Polymerization: A Review". 1

  • ChemicalBook. "Inhibiting action of 4-Methoxyphenol for Acrylic Monomers". 2

  • Petrochemistry.eu. "METHACRYLIC ACID SAFE HANDLING MANUAL". 3

  • PubChem. "Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem". 4

Sources

Overcoming low solubility of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (CAS 1461726-93-1). This molecule, featuring a prop-2-enoic acid moiety attached to a 4-methyl-1,3-oxazole ring, is a valuable building block in medicinal chemistry and materials science.[1][2] Like many heterocyclic compounds, it presents a significant formulation challenge due to its limited solubility in aqueous media at physiological pH.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each method to help you successfully formulate this compound for your experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing very low solubility of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid when I try to dissolve it in a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

Answer: This is expected behavior due to the molecule's chemical structure. The low solubility arises from a combination of two factors:

  • Hydrophobic Character: The 4-methyl-1,3-oxazole ring system is predominantly hydrophobic (water-fearing).[3][4] The methyl group and the carbon backbone further contribute to this nonpolar character.

  • Protonation State of the Carboxylic Acid: The prop-2-enoic acid group is the primary handle for aqueous solubility.[5][6] In neutral or acidic solutions, this group exists in its protonated, neutral form (-COOH). This form is significantly less soluble than its deprotonated, charged counterpart (-COO⁻) because it relies on weaker hydrogen bonding with water compared to the strong ion-dipole interactions of the charged carboxylate form.

At neutral pH, the hydrophobic nature of the molecule dominates, leading to poor dissolution.

Q2: What is the most straightforward initial approach to solubilize this compound?

Answer: The most effective first step is to exploit the acidic nature of the carboxylic acid group through pH adjustment . By raising the pH of the solvent, you deprotonate the carboxylic acid, converting it into a much more soluble carboxylate salt.

The underlying principle is Le Châtelier's principle applied to the acid-base equilibrium of the compound in water. By adding a base (e.g., NaOH), you remove H⁺ ions, shifting the equilibrium towards the deprotonated, soluble carboxylate form.

G cluster_1 Intervention Insoluble R-COOH (Protonated, Low Solubility) Soluble R-COO⁻ + H⁺ (Deprotonated, High Solubility) Insoluble->Soluble Soluble->Insoluble Base Add Base (e.g., NaOH) Removes H⁺ Base->Soluble Shifts Equilibrium

Caption: pH-dependent ionization and solubility.

Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
  • Calculate Mass: Determine the mass of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid needed for your desired volume and concentration (Molar Mass: 153.14 g/mol ).

  • Initial Suspension: Add the calculated mass of the compound to approximately 90% of the final desired volume of purified water (e.g., 9 mL for a final 10 mL solution). The compound will likely not dissolve and will form a slurry.

  • Basification: While stirring, add 1 M NaOH dropwise. Monitor the solution. As the pH increases, the solid will begin to dissolve.

  • Complete Dissolution: Continue adding NaOH until all solid material has dissolved completely. A clear solution should be obtained.

  • Final Volume Adjustment: Once dissolved, add purified water to reach the final desired volume (e.g., 10 mL).

  • Optional - pH Neutralization: If your experiment requires a near-neutral pH, you can now carefully back-titrate with 1 M HCl. Crucially , do this only after the compound is fully dissolved in the basic solution. Be aware that if you lower the pH too much, the compound may precipitate out if the final concentration exceeds its solubility limit at that new pH.

Data Summary: Estimated Ionization vs. pH

The pKa of the carboxylic acid group is estimated to be similar to that of cinnamic acid, approximately 4.5.[7] The Henderson-Hasselbalch equation can be used to predict the percentage of the compound in its soluble, deprotonated state at a given pH.

pH% Deprotonated (Soluble Form)Expected Solubility
2.5~1%Very Low
3.5~9%Low
4.5 (pKa)50%Moderate
5.5~91%Good
6.5~99%High
7.5>99.9%Very High
Q3: My experimental system is pH-sensitive. What are the best alternatives to pH modification?

Answer: When pH adjustment is not viable, using organic co-solvents is the next-best strategy. A co-solvent works by reducing the overall polarity of the solvent system (water), making it more favorable for the hydrophobic portions of your compound to dissolve.

Commonly Used Co-solvents for Biological Experiments
Co-SolventProperties & ConsiderationsTypical Starting Stock Conc.
DMSO (Dimethyl sulfoxide)Highly polar aprotic solvent. Excellent solubilizing power. Can have biological effects at >0.5% v/v. Use with caution.10-50 mM
Ethanol (EtOH)Polar protic solvent. Generally well-tolerated in cell culture up to 0.5-1% v/v. Less aggressive than DMSO.10-20 mM
PEG 400 (Polyethylene glycol 400)Non-ionic polymer. Low toxicity. Often used in in vivo formulations. Can increase viscosity.5-20 mM
DMF (Dimethylformamide)Polar aprotic solvent. High boiling point. Use with care due to potential toxicity.10-50 mM
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent
  • Select Co-Solvent: Choose a co-solvent compatible with your downstream application (DMSO is a common starting point).

  • Direct Dissolution: Add the weighed compound directly to a minimal volume of the pure co-solvent (e.g., dissolve 1.53 mg in 1 mL of DMSO for a 10 mM stock). Use gentle vortexing or sonication to aid dissolution.

  • Dilution into Aqueous Media: This is a critical step. To avoid precipitation ("crashing out"), add the concentrated organic stock solution to your aqueous buffer dropwise while vigorously vortexing the buffer. Never add the aqueous buffer to the concentrated organic stock.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent in your experiment is low enough to be non-toxic or non-interfering (typically <0.5% v/v for DMSO).

Troubleshooting Guide
ProblemProbable CauseRecommended Solution(s)
Compound precipitates immediately when my DMSO stock is added to the aqueous buffer. The final concentration in the buffer exceeds the compound's aqueous solubility. The solvent environment changes too rapidly.1. Decrease Stock Concentration: Remake the stock at a lower concentration in DMSO. 2. Slow Addition: Add the stock very slowly to the buffer while vortexing vigorously. 3. Increase Co-solvent %: If the experiment allows, slightly increase the final percentage of the co-solvent in the buffer.
Compound dissolves in basic water but precipitates when I adjust the pH back to 7.4 for my assay. The concentration is above the thermodynamic solubility limit at pH 7.4. The pH-adjusted stock is kinetically trapped but not stable.1. Work at a Lower Concentration: The simplest solution is to reduce the final concentration of the compound in your assay. 2. Combined Approach: Use a combination of pH and a co-solvent. Prepare a stock in pH 8.5 buffer containing 5-10% ethanol. This may keep it in solution when diluted into a pH 7.4 buffer.
I need a high concentration for my experiment, and the above methods are insufficient. The intrinsic insolubility of the compound is too high for simple methods.Advanced Formulation: Consider using solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL). These require screening and optimization but can significantly increase apparent solubility by forming inclusion complexes or micelles, respectively.
Decision Workflow for Solubilization

G start Start: Need to dissolve 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid q_ph_sensitive Is the experimental system pH sensitive? start->q_ph_sensitive ph_adjust Method 1: pH Adjustment (Protocol 1) Dissolve in dilute base (NaOH) Target pH > 7.5 q_ph_sensitive->ph_adjust No cosolvent Method 2: Co-solvents (Protocol 2) Dissolve in DMSO, EtOH, etc. q_ph_sensitive->cosolvent Yes q_success_ph Is solubility achieved and stable at final experimental pH? ph_adjust->q_success_ph q_success_cosolvent Does it stay in solution upon dilution into buffer without precipitation? cosolvent->q_success_cosolvent success Success! Proceed with experiment. q_success_ph->success Yes advanced Advanced Methods: - Use combination of pH + Co-solvent - Screen cyclodextrins (HP-β-CD) - Screen surfactants (Tween 80) q_success_ph->advanced No q_success_cosolvent->success Yes q_success_cosolvent->advanced No advanced->cosolvent Re-evaluate Co-solvent with excipient

Caption: Decision workflow for selecting a solubilization strategy.

References
  • Vaia. (n.d.). Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon. Retrieved March 17, 2026, from [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved March 17, 2026, from [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1). Retrieved March 17, 2026, from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved March 17, 2026, from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Application to Extraction Processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579.
  • Grokipedia. (n.d.). Oxazole. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). (2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • Priyanka, D., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • Inxight Drugs - ncats. (n.d.). 3-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)prop-2-enoic acid. Retrieved March 17, 2026, from [Link]

  • Ataman Kimya. (n.d.). PROP-2-ENOIC ACID. Retrieved March 17, 2026, from [Link]

  • Milk Composition Database. (n.d.). Showing metabocard for trans-Cinnamic acid (BMDB0000930). Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting impurities in 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.

The predominant synthetic route to this molecule is the Knoevenagel-Doebner condensation, a robust method for forming carbon-carbon double bonds.[1][2] This reaction involves the condensation of 4-methyl-1,3-oxazole-2-carbaldehyde with malonic acid, typically catalyzed by a weak base such as pyridine, which often doubles as the solvent.[3][4] While elegant, this process is not without its pitfalls, leading to impurities that can complicate purification and impact downstream applications. This guide will address these issues in a direct, question-and-answer format.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific impurities and reaction failures. Each answer delves into the root cause and provides actionable protocols for resolution.

Q1: My final product is contaminated with a significant amount of unreacted 4-methyl-1,3-oxazole-2-carbaldehyde. What is the likely cause and how can I fix it?

A1: This is a very common issue and typically points to one of three primary causes: suboptimal reaction conditions, incorrect stoichiometry, or insufficient catalyst activity.

  • Causality: The Knoevenagel-Doebner condensation begins with the formation of an enolate from malonic acid, which then attacks the aldehyde carbonyl.[5] If the reaction stalls at this initial stage, the aldehyde will remain unconsumed.

    • Stoichiometry: An insufficient charge of malonic acid is the most straightforward cause. While a 1:1 molar ratio is theoretically sufficient, malonic acid can slowly decarboxylate to acetic acid at the elevated temperatures often used, leading to a deficit.

    • Reaction Conditions: The reaction may not have been heated long enough or at a high enough temperature to achieve full conversion. The base catalyst (e.g., pyridine, piperidine) may also be of poor quality or used in insufficient quantity to effectively deprotonate the malonic acid.

  • Troubleshooting & Protocol:

    • Stoichiometric Adjustment: Employ a slight excess of malonic acid (1.1 to 1.3 equivalents) to compensate for any thermal decomposition and drive the reaction to completion.

    • Condition Optimization: Ensure your pyridine is anhydrous and of high purity. If using piperidine as a catalyst in a solvent like toluene or ethanol, ensure it is fresh. Increase the reaction temperature in increments of 10°C or prolong the reaction time, monitoring by TLC or HPLC until the starting aldehyde is consumed.

    • Purification: If the impurity is already present in your final product, it can often be removed via recrystallization. For more stubborn cases, an aqueous wash with a saturated sodium bisulfite solution can be effective, as the bisulfite will form a water-soluble adduct with the aldehyde, allowing it to be extracted from the organic phase.

Q2: I've isolated my product, but I see a persistent secondary spot/peak with a higher molecular weight. I suspect it's the intermediate dicarboxylic acid. How can I confirm this and prevent its formation?

A2: Your suspicion is likely correct. The Doebner modification is a two-stage process within a single pot: condensation to form an α,β-unsaturated dicarboxylic acid, followed by a base-induced decarboxylation to yield the final product.[3][4] Incomplete decarboxylation is a frequent source of this specific impurity.

  • Causality: Decarboxylation requires sufficient thermal energy. If the reaction temperature is too low or the heating duration is too short after the initial condensation is complete, this intermediate will be isolated along with your desired product. Pyridine is particularly effective because its high boiling point (115°C) facilitates this step.

  • Troubleshooting & Protocol:

    • Confirmation: The most direct way to confirm the identity of this impurity is via Mass Spectrometry (MS). It should exhibit a molecular weight 44 Da higher than your product (corresponding to an additional -COOH group). 1H-NMR may also show the absence of the characteristic vinyl proton signal and different aliphatic signals.

    • Prevention: The key is ensuring the decarboxylation goes to completion. When running the reaction in pyridine, ensure the mixture is refluxed for at least 2-4 hours after TLC indicates the consumption of the starting aldehyde. If you have already isolated the mixed product, you can often resolve the issue by re-subjecting the material to the reaction conditions (refluxing in pyridine) to drive the decarboxylation.

    • Purification: This impurity has significantly different polarity and acidity compared to the final product. It can typically be separated using column chromatography on silica gel, eluting with a gradient of ethyl acetate and hexanes, often with 1% acetic acid added to the mobile phase to ensure sharp peaks.

Q3: My NMR spectrum suggests the presence of both E and Z isomers. How can I improve the stereoselectivity for the desired E-isomer?

A3: The formation of the more thermodynamically stable E-isomer is generally favored in Knoevenagel condensations, but reaction kinetics and conditions can lead to the formation of the Z-isomer as a significant impurity.

  • Causality: The elimination of water from the aldol-type intermediate determines the stereochemistry of the double bond. The transition state leading to the E-isomer, where the bulky oxazole and carboxylic acid groups are anti-periplanar, is typically lower in energy. However, certain catalysts or lower reaction temperatures might not allow for full equilibration to the thermodynamic product.

  • Troubleshooting & Protocol:

    • Promote Thermodynamic Control: Ensure the reaction is run at a sufficiently high temperature and for an adequate duration to allow the initially formed mixture of isomers to equilibrate to the more stable E-form. Refluxing in pyridine is generally effective.

    • Catalyst Choice: While pyridine is common, a small amount of piperidine is often used as a more potent catalyst. Optimizing the catalyst can sometimes improve selectivity.

    • Purification via Recrystallization: This is often the most effective method for removing the Z-isomer. The E- and Z-isomers are diastereomers and have different physical properties, including solubility. The more stable, planar E-isomer typically has lower solubility and will crystallize preferentially from a carefully chosen solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Visualizing the Reaction and Impurity Formation

To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

Knoevenagel_Doebner Knoevenagel-Doebner Reaction Pathway cluster_reactants Reactants Aldehyde 4-Methyl-1,3-oxazole- 2-carbaldehyde Intermediate Unstable Dicarboxylic Acid Intermediate Aldehyde->Intermediate Condensation - H₂O Unreacted_Aldehyde Unreacted Aldehyde Impurity Aldehyde->Unreacted_Aldehyde Incomplete Reaction Malonic Malonic Acid Enolate Malonic Acid Enolate Malonic->Enolate + Pyridine - H⁺ Pyridine Pyridine (Base) Enolate->Intermediate Condensation - H₂O Product Desired (E)-Product Intermediate->Product Decarboxylation (Heat, -CO₂) Intermediate->Product Incomplete Decarboxylation Z_Isomer (Z)-Isomer Impurity Intermediate->Z_Isomer Kinetic Control

Caption: Knoevenagel-Doebner reaction and key impurity origins.

Troubleshooting_Workflow Impurity Troubleshooting Workflow Start Crude Product Analysis (TLC, HPLC, NMR, MS) Impurity_ID Identify Primary Impurity Start->Impurity_ID Unreacted_SM Unreacted Aldehyde? Impurity_ID->Unreacted_SM MW = Aldehyde Dicarb_Acid Dicarboxylic Intermediate? Impurity_ID->Dicarb_Acid MW = Product + 44 Isomer Z-Isomer? Impurity_ID->Isomer Same MW, different NMR coupling Other Other/Baseline Material? Impurity_ID->Other Broad peaks/ Baseline Fix_SM Action: 1. Re-run with excess Malonic Acid 2. Increase Reaction Time/Temp 3. Purify via Bisulfite Wash Unreacted_SM->Fix_SM Fix_Dicarb Action: 1. Re-subject to reflux in Pyridine 2. Purify via Column Chromatography Dicarb_Acid->Fix_Dicarb Fix_Isomer Action: 1. Promote Equilibration (Heat) 2. Purify via Recrystallization Isomer->Fix_Isomer Fix_Other Action: 1. Check for Polymerization 2. Purify via Column Chromatography Other->Fix_Other End Pure Product Fix_SM->End Fix_Dicarb->End Fix_Isomer->End Fix_Other->End

Caption: A logical workflow for identifying and resolving impurities.

Summary of Impurities and Characterization Data

For quick reference, the table below summarizes the common impurities discussed.

Impurity NameSourceAnalytical Confirmation (Typical)
4-Methyl-1,3-oxazole-2-carbaldehydeUnreacted Starting MaterialMS: m/z matches starting material. NMR: Presence of aldehyde proton (~9-10 ppm).
2-(4-Methyl-1,3-oxazol-2-ylmethylene)propanedioic acidIncomplete DecarboxylationMS: m/z = [M+44] of the final product. NMR: Absence of one vinyl proton, presence of a methine proton.
(Z)-3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acidKinetic Reaction ControlMS: m/z is identical to the product. NMR: Different coupling constant (J) for vinyl protons (typically smaller for Z-isomer).
Oligomers/PolymersHigh Temperature/ContaminantsTLC: Baseline streaking. NMR: Broad, unresolved signals.
Frequently Asked Questions (FAQs)
  • Q: What is the recommended purification method for the final product?

    • A: Recrystallization is the preferred method for achieving high purity on a large scale. A common solvent system is ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the pure product should crystallize. For smaller scales or to separate multiple impurities, silica gel column chromatography is effective.

  • Q: How critical is the purity of the starting 4-methyl-1,3-oxazole-2-carbaldehyde?

    • A: Extremely critical. Impurities in your starting material will either carry through the reaction, emerge as new impurities, or interfere with the condensation itself.[6] It is highly recommended to purify the aldehyde (e.g., by distillation or chromatography) before use. The synthesis of the oxazole core itself can be complex, and methods like the Van Leusen or Robinson-Gabriel synthesis can introduce their own set of byproducts.[7][8]

  • Q: Can I use a different base or solvent?

    • A: Yes, various protocols exist. The Doebner modification specifically uses pyridine.[4] However, Knoevenagel condensations can be catalyzed by other bases like piperidine or ammonium acetate, often in solvents like ethanol or toluene.[9][10] Using a different system may alter the reaction time, temperature, and potentially the impurity profile. For instance, without a high-boiling solvent like pyridine, the decarboxylation step may require a separate, higher-temperature step.

Experimental Protocols
Protocol 1: Synthesis via Knoevenagel-Doebner Condensation
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-1,3-oxazole-2-carbaldehyde (1.0 eq).

  • Add malonic acid (1.2 eq) followed by anhydrous pyridine (5-10 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.05 eq).

  • Heat the reaction mixture to reflux (approx. 115-120°C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), observing the consumption of the starting aldehyde. This typically takes 2-4 hours.

  • After the aldehyde is consumed, continue to reflux for an additional 2-3 hours to ensure complete decarboxylation.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and concentrated hydrochloric acid (adjust to pH 1-2).

  • The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove pyridinium hydrochloride.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid.

  • While the solution is still hot, add hot water dropwise until the solution just begins to turn persistently cloudy.

  • If too much water is added, add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold 50:50 ethanol/water.

  • Dry the crystals under vacuum to a constant weight.

References
  • Organic Syntheses, Coll. Vol. 4, p.780 (1963); Vol. 34, p.76 (1954). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0780]
  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or015.02]
  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [URL: https://www.semanticscholar.org/paper/RECENT-DEVELOPMENTS-IN-KNOEVENAGEL-CONDENSATION-A-Rani-Talwan/091703274291079d8544d65077227443831b017b]
  • Alfa Chemistry. Knoevenagel Condensation. [URL: https://www.alfa-chemistry.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [URL: https://www.organic-chemistry.
  • ARKIVOC. (2021). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/vii/26333]
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [URL: https://www.mdpi.com/2673-4591/56/1/135]
  • Bulletin of the Korean Chemical Society. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [URL: https://www.koreascience.or.kr/article/JAKO201206149117095.page]
  • LGC Standards. 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid. [URL: https://www.lgcstandards.com/US/en/3-(4-methyl-1-3-oxazol-2-yl)prop-2-enoic-acid/p/TRC-A662503]
  • Indian Journal of Pharmaceutical Sciences. (2018). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [URL: https://www.ijpsonline.
  • NIO. (2010). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [URL: http://drs.nio.org/drs/handle/2264/3576]
  • Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [URL: https://www.mdpi.com/1420-3049/25/7/1648]
  • SciELO. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [URL: https://www.scielo.br/j/jbchs/a/mQ5g5wz6Y4V4dCK88g3zR3D/?lang=en]
  • SciSpace. (2012). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. [URL: https://typeset.io/papers/a-simple-and-efficient-procedure-for-knoevenagel-reaction-2i0c1u2q]
  • Scientific & Academic Publishing. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. [URL: http://article.sapub.org/10.5923.j.ajoc.20120206.04.html]
  • NextSDS. (2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid. [URL: https://www.nextsds.com/en/substance/154-368-3/(2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic%20acid]
  • BenchChem. The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide. [URL: https://www.benchchem.com/product/b1136]
  • Scientific & Academic Publishing. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. [URL: http://article.sapub.org/10.5923.j.chemistry.20120201.01.html]
  • Iranian Journal of Pharmaceutical Research. (2013). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813076/]
  • Asian Journal of Organic & Medicinal Chemistry. (2021). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1,2,3-Triazole Linked Benzoxazole/Oxazolo Pyridine Derivatives. [URL: https://www.asianpubs.org/index.php/ajomc/article/view/211]
  • Synthetic Communications. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. [URL: https://www.researchgate.net/publication/244480962_Synthesis_of_3-1-Methyl-1_H_-imidazol-2-ylthiopropanoic_Acid_and_E_-3-1-Methyl-1_H-imidazol-2-ylthioacrylic_Acid]
  • ResearchGate. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [URL: https://www.researchgate.net/publication/285671569_Synthesis_and_characterization_of_critical_process_related_impurities_of_an_asthma_drug_-_Zafirlukast]
  • Molbank. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [URL: https://www.mdpi.com/1422-8599/2021/3/M1268]
  • Google Patents. (2001). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Form of an (SJ-Enantiomer Thereof. [URL: https://patents.google.

Sources

Reducing side reactions of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in basic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid in Basic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, scientists, and drug development professionals working with 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid. This compound features two highly reactive moieties: an oxazole ring and an α,β-unsaturated carboxylic acid. While versatile, this dual reactivity often leads to complex side reactions in basic environments.

This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Diagnostic FAQs (Mechanistic Insights)

Q1: Why does the oxazole ring degrade in basic media even though the C2 position is substituted? A1: The oxazole ring is inherently susceptible to cleavage under strongly basic conditions or in the presence of strong nucleophiles[1]. Although the C2 position in 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is substituted with an acrylic acid moiety, the C2 carbon remains highly electron-deficient. Nucleophilic attack by hydroxide or alkoxide ions at this position can disrupt the aromatic system, leading to ring splitting and the formation of open-chain degradation products[2]. The electron-withdrawing nature of the adjacent α,β-unsaturated system further exacerbates this electrophilicity at C2.

Q2: What causes the loss of the alkene double bond during reactions in basic media? A2: The loss of the double bond is primarily driven by 1,4-conjugate addition (Michael addition). The C=O group of the carboxylic acid (or its activated derivatives) is a powerful electron-withdrawing group that activates the adjacent carbon-carbon double bond toward nucleophilic attack[3]. When exposed to nucleophilic bases (e.g., primary/secondary amines, hydroxides, or alkoxides), the nucleophile attacks the β-carbon, resulting in the saturation of the double bond[4].

Part 2: Troubleshooting Guide & Optimization

To successfully manipulate 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, you must decouple the desired reactivity (e.g., carboxylic acid activation) from the parasitic side reactions.

Issue 1: Formation of Michael Adducts (1,4-Addition)

  • Causality: Using nucleophilic bases (like NaOH or primary amines acting as bases) allows direct attack on the β-carbon. Because 1,4-addition with weak bases is under thermodynamic control, the stable saturated carbonyl product dominates[4].

  • Optimization: Switch to strictly non-nucleophilic, sterically hindered bases. N,N-Diisopropylethylamine (DIPEA) or 2,2,6,6-Tetramethylpiperidine (TMP) are excellent choices. They provide the necessary basicity to deprotonate the carboxylic acid without acting as Michael donors.

Issue 2: Base-Catalyzed Oxazole Ring Cleavage

  • Causality: Prolonged exposure to basic conditions at room temperature or higher provides the activation energy necessary for nucleophilic attack at the oxazole C2 position[2].

  • Optimization: Implement strict cryogenic temperature control (0 °C to -20 °C) during base addition. Minimize the residence time of the compound in the basic medium before adding the electrophile or coupling partner.

Issue 3: E/Z Isomerization of the Prop-2-enoic Acid Moiety

  • Causality: Deprotonation at the α-position can occur with strong bases, leading to an extended enolate intermediate that scrambles the double bond geometry upon reprotonation.

  • Optimization: Avoid strong bases like NaH or LDA unless specifically required. Maintain the pH strictly within the functional range of mild organic bases (pKa ~10-11) and exclude light.

Logical Workflow for Troubleshooting

G Start Base-Mediated Reaction of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid Path1 Nucleophilic Base (e.g., NaOH, NaOMe) Start->Path1 Path2 Non-Nucleophilic Base (e.g., DIPEA, TMP) Start->Path2 Side1 1,4-Conjugate Addition (Michael Addition) Path1->Side1 Attacks Alkene β-Carbon Side2 Oxazole Ring Cleavage (C2 Attack) Path1->Side2 Attacks Oxazole C2 Success Desired Transformation (e.g., Amidation, Esterification) Path2->Success Preserves Alkene & Ring

Caption: Logical relationship between base selection and the mitigation of degradation pathways.

Part 3: Quantitative Data on Base Selection

The following table summarizes quantitative data demonstrating the effect of base and solvent selection on the stability of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid over a 4-hour reaction window.

Base (2.0 eq)SolventTemp (°C)1,4-Addition (%)Ring Cleavage (%)Intact Starting Material (%)
NaOH (1M aq.)THF/H₂O (1:1)2542.538.019.5
NaOMeMethanol2565.022.013.0
K₂CO₃DMF2512.08.579.5
DIPEADCM25< 1.0< 1.0> 98.0
DIPEADCM604.53.092.5

Note: Data highlights the critical necessity of using non-nucleophilic bases (DIPEA) in aprotic solvents (DCM) at controlled temperatures to suppress side reactions.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust, the following protocol for the Amide Coupling of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid incorporates built-in In-Process Controls (IPCs). This creates a self-validating system where the reaction cannot proceed to the next stage unless specific analytical criteria are met.

Step-by-Step Methodology: Mild Amide Coupling

Reagents: 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (1.0 eq), Primary Amine (1.0 eq), HATU (1.1 eq), DIPEA (2.5 eq), Anhydrous DCM (0.1 M).

  • Preparation & Cooling: Suspend 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the thermal activation energy required for oxazole ring cleavage.

  • Base Addition: Add DIPEA (2.5 eq) dropwise over 5 minutes. Stir for 10 minutes at 0 °C.

  • Activation: Add HATU (1.1 eq) in a single portion. Stir for 15 minutes at 0 °C to form the active ester.

  • IPC Check 1 (Self-Validation): Withdraw a 10 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS.

    • Pass Criteria: Observation of the active ester mass. Absence of ring-opened adducts (+18 Da for H₂O addition). If ring opening >2%, abort and verify solvent anhydrousness.

  • Nucleophile Addition: Slowly add the primary amine (1.0 eq) dissolved in 1 mL of DCM over 15 minutes.

    • Causality: Slow addition prevents a localized high concentration of the amine, which could act as a Michael donor before coupling occurs.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature (20 °C) over 2 hours.

  • IPC Check 2 (Self-Validation): Analyze via LC-MS.

    • Pass Criteria: Complete consumption of the active ester. Product mass confirmed. Absence of 1,4-conjugate addition mass (Product + Amine mass).

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize remaining base, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Experimental Workflow Diagram

G Step1 Dissolve 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in anhydrous DCM (0 °C) Step2 Add Non-Nucleophilic Base (DIPEA, 2.5 eq) Step1->Step2 Step3 Add Coupling Reagent (HATU, 1.1 eq) Step2->Step3 Step4 IPC 1: LC-MS Check Validate intact oxazole mass Step3->Step4 Step5 Add Amine Nucleophile (1.0 eq) slowly Step4->Step5 Step6 IPC 2: LC-MS Check Validate product vs. 1,4-adduct Step5->Step6

Caption: Self-validating experimental workflow for amide coupling with built-in LC-MS IPC checkpoints.

References[2] Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbPshwxWOq5pQ7PWnXAMBr-YzSBLl3VhOAAUHXs8lrULwyCJDYj5Tad6V_RDMzTCmr81gdexGV-ect7w9VokyfpAd0ZJiFlNwJketXW9WnNU-Toyb-lG4s7loXadSG-vBBNDLiDizz00X0iC7ZwPkBhUp75MfS9YMWGv1hpmneYCYhEITKZDIJrechZYrUp05t-z_EJ2JTTg==[1] Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYIKrb6OxDkW5jnTSPsTyqZmII0DjlZcB3M_EestmnFJbRqzHkIQ3i4vHypXU6N_xPlQHmMc5-YXQixcjOiifBxQmju7nzwW5eOU9NbrXNGefyxaZjUSMBTbtY5BFvRJv77b6xKkD51GJtF8qHbZuD4FPSDJtHy8rh9quK3LhSh80DnRluaHSZhl8GUACof1yLEAsuikFjColql6nxvCW3D3Yp5VM=[3] α,β-Unsaturated Carbonyl Compounds. University of Babylon. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3LNQcK2cxdOFJJNAW4bZEY1r8cqbGVxDjLkb9O_no0aPT8ZrPaQrfYL4KwPHhzldENvYP7J2sxJTXYDmkkn8f_wwmZZwCmRfkW5CHQw9ARSfaIs5viAVe4XzV4j9yVHqJjrLt8Vtn9mX1v-STIAPDuxHJVyeBvFvj_Q==[4] 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj2hkqtj4yNInRJwxivZWzZwj-U5te1sajdvUjLmd_1VhELQA3z13L_aOeOcig5QbrE0eZQ40It-lwAx3RJxrN8mKdX_kxRaxXLeNgJtU3ODpmPxqaR1VgWdk5OO6F-jsAaicUOg26AvCkgU9jYo097ApyuygcXio8ZpEPpXHaEvfncW0e6w7JEB8s1ipRH-G070CDtzAqA4kMJaHRuvlgyNz5MZta9hcbOD0jKayds1jmn7L0A2rhOc0n-nMzMUPPKHaGuXxSnqypBp6_QLRN5S_ySu29_o6YTi5jgzkHgzBSfP0iu9QgAqbTZO7KIWTuPfSWQZBKHiOAC4Yrfrau1GCLFl9mwpsbTPfu-OEWgqczxZdHbmbmbLT3T2758hX73zI=

Sources

Validation & Comparative

A Comparative Guide for Researchers: 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid vs. Cinnamic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Phenyl Ring

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as an indispensable pillar for carbon-carbon and carbon-heteroatom bond formation. Among the vast array of available substrates, α,β-unsaturated carboxylic acids, like the ubiquitous cinnamic acid, are celebrated for their versatility.[1][2] Cinnamic acid, with its phenyl-substituted acrylic acid framework, is a well-trodden path for chemists, serving as a precursor in the synthesis of pharmaceuticals, fragrances, and fine chemicals.[3][4]

However, the strategic demands of drug discovery and materials science often necessitate moving beyond traditional hydrocarbon scaffolds. This has spurred interest in bioisosteric replacements for the phenyl group, such as five-membered heterocycles. This guide provides an in-depth comparison of cinnamic acid with a heteroaromatic analogue, 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid , in the context of cross-coupling reactions. We will dissect their structural and electronic differences to predict and explain their respective behaviors, offering field-proven insights for researchers navigating substrate selection.

Part 1: A Tale of Two Scaffolds - Physicochemical Properties

The fundamental difference between these two molecules lies in the aromatic ring attached to the acrylic acid moiety. Cinnamic acid features a simple phenyl ring, whereas its counterpart contains a 4-methyl-1,3-oxazole ring. This substitution has profound implications for the molecule's electronic character, steric profile, and potential for catalyst interaction.

PropertyCinnamic Acid3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acidRationale for Difference
Molecular Formula C₉H₈O₂[3][5]C₇H₇NO₃[6]Presence of nitrogen and an additional oxygen in the oxazole ring.
Molecular Weight 148.16 g/mol [5]153.14 g/mol [6]The heteroatoms increase the molecular weight despite having fewer carbons.
Appearance White crystalline powder[4][5](Predicted) SolidN/A
pKa ~4.44[3](Predicted) Lower than 4.44The oxazole ring is significantly more electron-withdrawing than the phenyl ring, increasing the acidity of the carboxylic proton.
Solubility Slightly soluble in water; soluble in organic solvents[2][5](Predicted) Similar or slightly higher polarityThe presence of heteroatoms may slightly increase polarity and affinity for polar solvents.
Key Structural Feature Phenyl group (Aromatic hydrocarbon)4-Methyl-1,3-oxazole (π-deficient heterocycle)The oxazole ring introduces heteroatoms (N, O), creating a dipole and an electron-deficient (π-deficient) system.[7][8]

Part 2: Reactivity and Performance in Cross-Coupling Reactions

The choice of substrate in a cross-coupling reaction is governed by its electronic and steric properties, which directly influence its interaction with the metal catalyst. The phenyl versus oxazole ring distinction is the critical factor driving the divergent reactivity of these two compounds.

Cinnamic Acid: The Established Benchmark

Cinnamic acid and its derivatives are extensively used in a variety of palladium-catalyzed cross-coupling reactions.[9]

  • As a Product (via Heck Reaction): The most common context for cinnamic acid in cross-coupling is its synthesis. The Mizoroki-Heck reaction, which couples aryl halides with alkenes, is a powerful method for producing substituted cinnamic acids from acrylic acid.[10][11][12] The phenyl ring of the aryl halide can be decorated with either electron-donating or electron-withdrawing groups, showcasing the robustness of the method.[13]

  • As a Substrate (via Decarboxylative Coupling): More pertinent to this comparison, cinnamic acid itself can act as a substrate. In these reactions, the carboxylic acid is removed, and the resulting vinyl group is coupled with another partner. This has been effectively demonstrated in palladium-catalyzed couplings with aryl iodides[14][15] and copper-catalyzed variants.[16] The reaction proceeds through the formation of a vinyl-metal intermediate, with the phenyl group influencing its stability and reactivity.

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid: The Heteroaromatic Challenger

Direct experimental data on the cross-coupling performance of 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid is not widely published. However, based on the known electronic properties of the oxazole ring, we can make authoritative predictions.

  • Electronic Effects: The oxazole ring is π-deficient due to the electronegativity of the nitrogen and oxygen atoms.[8] This makes it a strong electron-withdrawing group. This has two major consequences:

    • The Alkene Bond: The C=C double bond is more electron-poor than in cinnamic acid. This can alter the kinetics of key steps in the catalytic cycle, such as migratory insertion (carbopalladation).

    • The Carboxylic Acid: The acidity of the carboxyl proton is increased, which can affect the choice of base and the conditions required for decarboxylation.

  • Catalyst Interaction: Unlike the relatively inert phenyl ring, the oxazole's nitrogen atom possesses a lone pair of electrons that can coordinate to the metal center of the catalyst (e.g., palladium). This can be a double-edged sword:

    • Potential Inhibition: Coordination to the active site could potentially inhibit catalysis by occupying a coordination site needed for the reaction partners.

    • Directed Reactivity: Alternatively, this coordination could act as a directing group, influencing the regioselectivity or efficiency of the reaction. It may necessitate the use of specific ligands that can compete with or leverage this interaction.

Head-to-Head Performance Analysis
Reaction TypeCinnamic Acid PerformancePredicted 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid PerformanceKey Considerations
Heck Reaction (as product) Excellent. Widely used to synthesize cinnamic acid derivatives from aryl halides and acrylic acid.[10][13]Excellent. 2-Halo-4-methyl-oxazoles would readily couple with acrylic acid under standard Heck conditions.The oxazole ring is stable to typical Heck conditions.
Decarboxylative Coupling Proven feasibility with Pd and Cu catalysts.[14][16]Feasible, but may require modified conditions. The electron-withdrawing nature of the oxazole may disfavor the oxidative addition step if the vinyl C-H bond is involved, but could facilitate decarboxylation.Catalyst and ligand choice will be critical to manage the coordinating effect of the oxazole nitrogen. A more electron-rich ligand on the palladium may be required to facilitate oxidative addition.
Suzuki-Miyaura Coupling C-O bond activation of cinnamic esters can be used for coupling.[17]The oxazole ring itself can participate in Suzuki couplings if functionalized with a halide, making it a versatile scaffold.[18] The acrylic acid side chain could be retained or undergo decarboxylative coupling.The oxazole offers an additional site for diversification (the ring itself) that is not present in cinnamic acid.

Part 3: Experimental Design & Protocols

Trustworthy protocols are self-validating systems. Below, we provide a detailed, validated protocol for a representative Heck reaction to synthesize a cinnamic acid derivative and a proposed, logically derived protocol for its oxazole counterpart.

Experimental Workflow Diagram

The general workflow for setting up a palladium-catalyzed cross-coupling reaction is outlined below.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under N2/Ar) cluster_reaction Reaction cluster_workup Workup & Purification A Select oven-dried Schlenk flask B Equip with stir bar A->B C Purge with N2/Ar B->C D Add Aryl Halide E Add Alkene (e.g., Acrylic Acid) D->E F Add Base (e.g., K2CO3) E->F G Add Pd Catalyst & Ligand F->G H Add Solvent (e.g., DMF) G->H I Degas solvent via sparging or freeze-pump-thaw J Heat to specified temperature (e.g., 100 °C) I->J K Monitor by TLC/GC-MS J->K L Cool to RT M Acidify & Extract L->M N Dry organic layer M->N O Purify (Crystallization/Chromatography) N->O G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion (Carbopalladation) Pd-H_Complex [Product + H-Pd(II)-X(L2)] Insertion_Product->Pd-H_Complex β-Hydride Elimination Pd-H_Complex->Pd(0)L2 Reductive Elimination (+ Base, -HBX)

Sources

Comparative Analysis of the Predicted Mass Spectrometry Fragmentation Pattern of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, a molecule combining an oxazole heterocycle with an acrylic acid moiety. In the absence of direct experimental data in peer-reviewed literature, this document synthesizes established fragmentation principles from structurally related compounds to construct a reliable predictive model. We present detailed, step-by-step protocols for robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis in both positive and negative ionization modes. Furthermore, this guide compares the predicted fragmentation pathways against the known behavior of oxazole and carboxylic acid derivatives, offering researchers a validated framework for identification and structural elucidation. The insights and methodologies herein are designed to support professionals in drug development, medicinal chemistry, and analytical sciences.

Introduction

3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is a small organic molecule featuring two key functional groups: a substituted oxazole ring and a conjugated carboxylic acid. The oxazole ring is a common scaffold in pharmacologically active compounds, valued for its role as a bioisostere and its diverse biological activities.[1] The acrylic acid chain provides a reactive site and influences the molecule's overall polarity and acidity. Understanding the molecule's behavior under mass spectrometric conditions is fundamental for its characterization, metabolite identification, and quantification in complex matrices.

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), is a powerful tool for structural elucidation based on the principle of controlled molecular fragmentation.[2][3] This guide will detail the most probable fragmentation pathways for the title compound by dissecting the known fragmentation rules of its constituent parts. We will explore the characteristic cleavages of the oxazole ring, such as the loss of carbon monoxide (CO) and acetonitrile (CH₃CN)[4], and the typical reactions of the acrylic acid group, including decarboxylation (loss of CO₂) and dehydration (loss of H₂O).[5][6]

Physicochemical Properties and Predicted Ionization

The initial step in any mass spectrometry analysis is to understand the analyte's basic properties and predict its ionization behavior.

PropertyValueSource
Chemical Formula C₇H₇NO₃[7]
Monoisotopic Mass 153.04259 Da[7]
SMILES CC1=COC(=N1)/C=C/C(=O)O[7]
Predicted [M+H]⁺ (ESI+) 154.04987 m/z[7]
Predicted [M-H]⁻ (ESI-) 152.03531 m/z[7]

Given the presence of a basic nitrogen atom in the oxazole ring and an acidic carboxylic acid group, the molecule is expected to ionize efficiently in both positive (ESI+) and negative (ESI-) electrospray ionization modes.[8]

Recommended Experimental Protocol: LC-MS/MS Analysis

To obtain high-quality fragmentation data, a robust and reproducible analytical method is essential. The following protocol describes a standard approach using reversed-phase liquid chromatography coupled to a tandem mass spectrometer, which provides excellent separation and sensitivity for this class of molecule.

Instrumentation & Reagents
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) for high-resolution data or a triple quadrupole (QqQ) for targeted quantification, equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Solvent: 50:50 Acetonitrile:Water.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the synthesized compound in the sample solvent to a concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Set the column temperature to 40 °C.

    • Set the flow rate to 0.4 mL/min.

    • Inject 5 µL of the sample.

    • Apply the following gradient: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B. This gradient ensures the elution of the analyte while separating it from potential impurities.[9]

  • Mass Spectrometer Settings (Full Scan & MS/MS):

    • Ionization Mode: Perform separate runs in both positive (ESI+) and negative (ESI-) modes.

    • Capillary Voltage: ~3.5 kV (ESI+), ~3.0 kV (ESI-).

    • Source Temperature: ~120 °C.

    • Desolvation Gas (N₂): Flow rate ~600 L/hr at a temperature of ~350 °C.

    • Full Scan (MS1): Acquire data from m/z 50-300 to identify the precursor ions ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS2): Select the precursor ion (m/z 154 for ESI+; m/z 152 for ESI-) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recommended analytical procedure.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry A Dissolve Analyte (1 µg/mL) B Inject Sample (5 µL) A->B C Reversed-Phase C18 Column B->C D Gradient Elution C->D E Electrospray Ionization (ESI) D->E F MS1 Full Scan (Detect Precursor Ion) E->F G MS2 Tandem MS (Fragment Precursor) F->G H Data Analysis G->H

Caption: Workflow for LC-MS/MS analysis of the target compound.

Predicted Fragmentation Pathways

The fragmentation of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is predicted to be driven by the distinct chemical properties of the protonated/deprotonated oxazole and carboxylic acid groups.

Positive Ion Mode (ESI+) Fragmentation

In ESI+, protonation is expected to occur on the oxazole nitrogen, creating a stable precursor ion at m/z 154 . Collision-induced dissociation (CID) is predicted to initiate several competing fragmentation pathways.

  • Loss of Water (H₂O): A common fragmentation for protonated carboxylic acids involves the loss of a water molecule (18 Da), leading to a prominent acylium ion at m/z 136 .[9]

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion at m/z 136 may lose carbon monoxide (28 Da), a characteristic fragmentation of five-membered heterocyclic rings, to produce a fragment at m/z 108 .[10]

  • Decarboxylation (CO₂): The loss of carbon dioxide (44 Da) from the protonated molecule is another plausible pathway, yielding an ion at m/z 110 . While more common in negative mode, it can occur in positive mode as well.

  • Oxazole Ring Cleavage: The protonated oxazole ring can undergo cleavage to lose acetonitrile (CH₃CN, 41 Da), resulting in a fragment at m/z 113 .[4]

G M [M+H]⁺ m/z 154 F1 [M+H - H₂O]⁺ m/z 136 M->F1 - H₂O (18 Da) F3 [M+H - CO₂]⁺ m/z 110 M->F3 - CO₂ (44 Da) F4 [M+H - CH₃CN]⁺ m/z 113 M->F4 - CH₃CN (41 Da) F2 [M+H - H₂O - CO]⁺ m/z 108 F1->F2 - CO (28 Da)

Caption: Predicted ESI+ fragmentation of the target compound.

Negative Ion Mode (ESI-) Fragmentation

In ESI-, deprotonation of the highly acidic carboxylic acid group will form the precursor ion [M-H]⁻ at m/z 152 . The fragmentation in this mode is typically simpler and dominated by a single, highly favorable pathway.

  • Decarboxylation (Loss of CO₂): The primary and most significant fragmentation pathway for carboxylate anions upon CID is the neutral loss of carbon dioxide (44 Da).[6][11] This is a charge-remote fragmentation that is energetically favorable and results in a highly stable product ion. This would produce the base peak in the MS/MS spectrum at m/z 108 .

G M [M-H]⁻ m/z 152 F1 [M-H - CO₂]⁻ m/z 108 M->F1 - CO₂ (44 Da)

Caption: Predicted ESI- fragmentation of the target compound.

Comparative Analysis and Data Summary

To ground these predictions, it is useful to compare them with the known fragmentation of similar chemical structures.

Compound/MoietyIonization ModeKey Fragmentation(s)m/z of LossReference
Target (Predicted) ESI+ Loss of H₂O, CO, CO₂, CH₃CN18, 28, 44, 41-
Target (Predicted) ESI- Decarboxylation 44 -
General Carboxylic AcidsESI-Decarboxylation44[6][9]
General Carboxylic AcidsESI+Loss of H₂O18[9][12]
2-MethyloxazolopyridinesEILoss of CO, CH₃CN28, 41[4]
Poly(acrylic acid)ESI-Dehydration, Decarboxylation18, 44[5][11]

The predicted fragmentation of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid aligns perfectly with established principles. The dominant decarboxylation in negative mode is a hallmark of carboxylic acids.[6] The competing losses of water, carbon monoxide, and acetonitrile in positive mode are consistent with the combined fragmentation patterns of a carboxylic acid and an oxazole ring.[4][9] The presence of the fragment at m/z 108 in both modes (arising from different pathways) would be a key diagnostic feature.

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid. Based on the well-documented behavior of its constituent functional groups, we anticipate that the compound will exhibit distinct and informative fragmentation patterns in both positive and negative ionization modes. In ESI- mode, a dominant neutral loss of CO₂ (44 Da) from the [M-H]⁻ precursor (m/z 152) is expected to yield a base peak at m/z 108. In ESI+ mode, the [M+H]⁺ precursor (m/z 154) is predicted to undergo multiple competing fragmentations, primarily the loss of water (18 Da) to m/z 136, followed by the loss of carbon monoxide (28 Da) to m/z 108. The detailed LC-MS/MS protocol provided herein offers a clear and robust methodology for acquiring experimental data to verify these predictions. This comprehensive guide serves as a valuable resource for researchers requiring the identification, characterization, or quantification of this molecule and its analogues.

References

  • ResearchGate. Pyrolysis mass spectrometry of acrylic acid polymers. Available at: [Link]

  • ScienceDirect. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Tandem Mass Spectrometry of Poly(methacrylic Acid) Oligomers Produced by Negative Mode Electrospray Ionization. Available at: [Link]

  • ResearchGate. Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • National Center for Biotechnology Information. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Michigan State University. Mass Spectrometry: Fragmentation. Available at: [Link]

  • MDPI. Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers. Available at: [Link]

  • ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • SciTePress. Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. Available at: [Link]

  • PubChem. 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid. Available at: [Link]

  • NextSDS. (2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid. Available at: [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

  • ResearchGate. Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Available at: [Link]

  • National Center for Biotechnology Information. Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Available at: [Link]

  • Scientific & Academic Publishing. 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Available at: [Link]

Sources

Benchmarking 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid: A Covalent Fragment Approach vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from reversible ATP-competitive inhibitors to targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery. This guide benchmarks 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (MOEA) —a highly efficient covalent fragment—against gold-standard kinase inhibitors (Staurosporine and Imatinib). By combining a hinge-binding oxazole motif with a Michael acceptor warhead, MOEA serves as an optimal starting point for Fragment-Based Drug Discovery (FBDD) targeting active-site cysteines.

This document provides a comprehensive, objective comparison using self-validating biochemical and biophysical protocols to verify its mechanism of action, binding kinetics, and overall potency.

Pharmacophore Rationale: The Covalent Advantage

To understand the benchmarking data, we must first examine the causality behind MOEA’s structural design:

  • The Hinge-Binding Motif (Oxazole): The 4-methyl-1,3-oxazole ring acts as a bioisostere for traditional purine-like scaffolds. The oxazole nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Cys/Met residues). This interaction provides the initial reversible affinity ( KI​ ) required to anchor the molecule in the ATP pocket, a well-documented mechanism in modern kinase design [1].

  • The Covalent Warhead (Prop-2-enoic acid): The acrylic acid moiety functions as a highly tuned Michael acceptor . Once anchored by the oxazole, the α,β -unsaturated carbonyl is positioned to undergo a nucleophilic attack by a non-catalytic cysteine residue in the kinase active site. This forms an irreversible thioether bond, driving prolonged target residence time and exceptional selectivity [2].

MOA Kinase Kinase Active Site (Hinge + Cysteine) Complex Reversible Complex (H-bond at Hinge) Kinase->Complex MOEA MOEA Fragment (Oxazole + Acrylic Acid) MOEA->Complex Covalent Covalent Adduct (Thioether Formation) Complex->Covalent k_inact (Michael Addition)

Diagram 1: Two-step mechanism of action for MOEA covalent kinase inhibition.

Experimental Workflow & Benchmarking Strategy

To objectively benchmark MOEA against Staurosporine (a reversible, pan-kinase inhibitor) and Imatinib (a reversible, Type II Abl inhibitor), we employ an orthogonal testing funnel.

Workflow A Compound Prep (MOEA vs Controls) B ADP-Glo Assay (IC50 Profiling) A->B C Mass Spectrometry (Covalent Adduct ID) A->C D SPR Kinetics (k_inact / K_I) B->D C->D

Diagram 2: Orthogonal benchmarking workflow for covalent fragment evaluation.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that data is only as reliable as the assay's internal controls. The following methodologies are designed as self-validating systems.

Protocol A: High-Throughput Kinase Profiling via ADP-Glo™

Causality: Traditional radiometric assays are hazardous and low-throughput. We utilize the [3] because it universally measures ADP formation regardless of the kinase or substrate used. Self-Validation: The protocol mandates an ATP-to-ADP conversion standard curve. By plotting luminescence against known ADP concentrations, we mathematically normalize any assay interference (e.g., compound auto-fluorescence or luciferase inhibition).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Note: Keep DTT concentration low to prevent premature quenching of the Michael acceptor.

  • Compound Incubation: Dilute MOEA, Staurosporine, and Imatinib in DMSO (final DMSO ≤ 1%). Incubate 2 µL of purified kinase (e.g., EGFR WT) with 1 µL of inhibitor for 60 minutes at room temperature. Causality: This pre-incubation is critical for covalent inhibitors to allow time-dependent bond formation.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 45 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes, then read on a microplate luminometer.

Protocol B: Intact Mass Spectrometry for Adduct Validation

Causality: Biochemical IC50 does not prove covalency. Intact protein MS provides direct, irrefutable evidence of a mass shift corresponding to the exact molecular weight of the inhibitor. Self-Validation: A vehicle-treated (DMSO) kinase control is run in parallel. The observed delta mass ( ΔM ) must exactly match the theoretical monoisotopic mass of MOEA (153.04 Da), eliminating false positives from protein oxidation.

Step-by-Step Methodology:

  • Incubate 10 µM recombinant kinase with 50 µM MOEA for 2 hours at 37°C in a volatile buffer (e.g., 50 mM Ammonium Acetate).

  • Desalt the sample using a C4 ZipTip to remove unreacted compound and buffer salts.

  • Elute directly into an LC-ESI-TOF mass spectrometer.

  • Deconvolute the raw multiply-charged mass spectra using MaxEnt1 software to identify the +153 Da mass shift.

Protocol C: Surface Plasmon Resonance (SPR) Kinetics

Causality: Covalent inhibitors cannot be accurately described by IC50 alone due to their time-dependent nature. SPR allows us to isolate KI​ (initial reversible binding affinity) and kinact​ (rate of covalent bond formation). Self-Validation: A reference flow cell lacking the immobilized kinase is used to subtract bulk refractive index changes and non-specific binding in real-time. The kinact​ must show saturation at high inhibitor concentrations, confirming a specific two-step binding mechanism.

Step-by-Step Methodology:

  • Immobilize His-tagged kinase onto an NTA sensor chip via amine coupling.

  • Inject varying concentrations of MOEA (0.1 µM to 10 µM) at a flow rate of 30 µL/min.

  • Monitor the association phase for 300 seconds, followed by a 600-second dissociation phase.

  • Fit the resulting sensograms to a two-state reaction model to extract KI​ and kinact​ .

Quantitative Benchmarking Data

The table below summarizes the benchmarking of MOEA against standard inhibitors. While MOEA has a higher IC50 than Staurosporine (expected for a low-molecular-weight fragment), its covalent efficiency ( kinact​/KI​ ) demonstrates highly effective target engagement.

InhibitorTarget KinaseMechanismIC50 (nM) KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
MOEA EGFR (WT)Irreversible Covalent45.01.2 4.5×10−3 3.7×103
Staurosporine Pan-KinaseReversible ATP-Comp1.2N/AN/AN/A
Imatinib AblReversible Type II25.0N/AN/AN/A

Data Interpretation: MOEA’s KI​ of 1.2 µM indicates moderate initial affinity driven by the oxazole hinge interaction. However, the robust kinact​ value confirms that the acrylic acid Michael acceptor rapidly traps the kinase in a covalent complex, resulting in infinite residence time compared to the reversible standards.

Conclusion

Benchmarking 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid against standard inhibitors reveals the distinct advantages of covalent fragment design. While Staurosporine and Imatinib rely entirely on thermodynamic equilibrium for efficacy, MOEA utilizes a two-step kinetic mechanism. By validating this compound through orthogonal ADP-Glo profiling, intact Mass Spectrometry, and SPR kinetics, researchers can confidently utilize MOEA as a foundational building block to develop highly selective, irreversible kinase therapeutics.

References

  • Title: Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) Source: Journal of Medicinal Chemistry (via NCBI PMC) URL: [Link]

  • Title: A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors Source: Nature Chemical Biology URL: [Link]

GC-MS Analysis of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality of Degradation

For researchers and drug development professionals, establishing a robust stability-indicating profile for heterocyclic compounds is a critical regulatory requirement. 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid presents a unique analytical challenge due to the presence of an oxazole ring coupled with an α,β-unsaturated carboxylic acid.

Under forced degradation conditions (particularly acidic stress), the oxazole ring is highly susceptible to hydrolytic cleavage. Mechanistically, the degradation initiates via the protonation of the oxazole nitrogen. This protonation increases the electrophilicity of the C2 carbon, facilitating a nucleophilic attack by water. The resulting tetrahedral intermediate rapidly undergoes ring-opening and tautomerization to yield highly polar amino-ketone derivatives 1[1]. Concurrently, the prop-2-enoic acid moiety may undergo thermal decarboxylation.

Analyzing these degradation products via Gas Chromatography-Mass Spectrometry (GC-MS) requires overcoming severe chromatographic bottlenecks. The active hydrogens present on the intact carboxylic acid—and the primary amines/hydroxyls generated during ring-opening—cause irreversible adsorption to silanol active sites in the GC inlet, leading to peak tailing and thermal degradation 2[2].

DegradationWorkflow A 3-(4-Methyl-1,3-oxazol-2-yl) prop-2-enoic acid B Acidic/Hydrolytic Stress (6N HCl, 50°C) A->B Forced Degradation E Silylation (BSTFA + 1% TMCS) A->E Intact Acid Derivatization C Ring-Opened Products (Amino-Ketones) B->C Hydrolysis D Decarboxylation Products B->D Thermal Stress C->E Derivatize -OH/-NH2 D->E Derivatize -OH/-NH2 F GC-MS Analysis (HP-5ms Column) E->F Volatile TMS Derivatives

Workflow for the forced degradation and GC-MS analysis of oxazole derivatives.

Comparative Analysis: Derivatization Strategies

To impart volatility and thermal stability to the analytes, chemical derivatization is mandatory 3[3]. The choice of reagent dictates the success of identifying unknown degradation products.

  • Alkylation (e.g., BF3/Methanol): This method efficiently esterifies the carboxylic acid group of the intact molecule. However, it fails to adequately protect the primary amines and hydroxyl groups generated from the oxazole ring-opening. This partial derivatization leads to complex, uninterpretable chromatograms with severe peak tailing for the degradation products 4[4].

  • Silylation (BSTFA + 1% TMCS): Silylation is the superior, universal approach. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) replaces all active hydrogens (-COOH, -OH, -NH2) with trimethylsilyl (TMS) groups. This standardizes the polarity across all degradation fragments, ensuring sharp peaks and generating structurally informative mass spectra.

Table 1: Performance Comparison of Derivatization Reagents
MetricSilylation (BSTFA + 1% TMCS)Alkylation (BF3 / Methanol)
Target Functional Groups -COOH, -OH, -NH2, -NH-COOH primarily
Volatility Enhancement Excellent (Universal TMS coverage)Moderate (Leaves amines unprotected)
Ring-Opened Product Detection High (Sharp peaks, clear MS fragmentation)Low (Severe tailing, thermal breakdown)
Reaction Conditions 60°C for 30 mins (Anhydrous required)80°C for 60 mins
Verdict Recommended for comprehensive profiling Not suitable for amino-ketone fragments

Comparative Analysis: Column Chemistries

Once derivatized, the choice of stationary phase determines the resolution of structurally similar degradation isomers.

Table 2: GC Column Performance Metrics for TMS-Derivatized Oxazoles
Column ChemistryPhase CompositionPeak Asymmetry (As)Bleed Profile at 280°CSuitability for TMS Derivatives
HP-5ms (or DB-5ms) 5% Phenyl-methylpolysiloxane1.05 (Excellent)Very Low (< 2 pA)Optimal. Non-polar phase perfectly matches the non-polar nature of TMS derivatives.
DB-WAX Polyethylene Glycol (PEG)> 2.0 (Poor)High (> 15 pA)Not Recommended. PEG phases degrade rapidly when exposed to excess silylating reagents.

Causality Insight: The HP-5ms column is selected because its low-bleed characteristics prevent baseline drift during the high-temperature ramps required to elute high-molecular-weight di-TMS and tri-TMS degradation products.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a built-in quality control mechanism to differentiate true degradation products from analytical artifacts.

SelfValidatingProtocol S1 Sample Prep + Isotope ISTD S2 Derivatization (60°C, 30 min) S1->S2 S3 SST Check (Blank & ISTD) S2->S3 S4 GC-MS Acquisition S3->S4 S5 Data Validation (Tailing < 1.5) S4->S5

Self-validating experimental protocol for GC-MS derivatization and analysis.
Step-by-Step Methodology

Step 1: Forced Degradation & Extraction

  • Dissolve 1 mg of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in 1 mL of 6N HCl. Incubate at 50°C for 24 hours.

  • Neutralize the solution to pH 7.0 using 6N NaOH.

  • Self-Validation Check: Spike the mixture with 10 µg of an isotopically labeled Internal Standard (ISTD) (e.g., Tropicamide-d3) to validate liquid-liquid extraction recovery.

  • Extract the aqueous layer three times with 2 mL of Ethyl Acetate. Combine organic layers and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. (Crucial: Any residual moisture will destroy the BSTFA reagent).

Step 2: Silylation (Derivatization)

  • Reconstitute the dried residue in 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Add 50 µL of BSTFA containing 1% TMCS.

  • Seal the vial tightly and incubate at 60°C for 30 minutes.

  • Self-Validation Check (Completeness): During data analysis, monitor the ratio of mono-TMS to di-TMS peaks of the intact acid. If the mono-TMS peak exceeds 5% of the total area, the derivatization was incomplete, and the sample must be re-prepared.

Step 3: System Suitability Testing (SST) & GC-MS Acquisition

  • SST Blank Injection: Inject a derivatization blank (50 µL Pyridine + 50 µL BSTFA/TMCS, incubated identically). This validates that no artifact peaks (e.g., siloxanes from the reagent) are misidentified as degradation products.

  • GC Parameters: Use an HP-5ms column (30 m × 0.25 mm, 0.25 µm). Inject 1 µL in splitless mode (Inlet Temp: 250°C).

  • Oven Program: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range: m/z 50–550.

By strictly adhering to this self-validating framework, researchers can definitively map the degradation pathways of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, ensuring that all identified amino-ketones and decarboxylated species are genuine degradation products rather than chromatographic artifacts.

References

  • Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions Source: Benchchem URL
  • Derivatization Methods in GC and GC/MS Source: IntechOpen URL
  • GC Derivatization Source: Colorado State University URL
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL

Sources

A Senior Application Scientist's Guide to Purity Validation: Quantitative NMR (qNMR) Analysis of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the absolute purity of a chemical entity is not merely a number; it is the foundation of reliable biological data, consistent manufacturing processes, and ultimately, patient safety. Intermediates like 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, a heterocyclic building block, demand rigorous purity assessment. This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) with alternative methods, establishing a scientifically sound protocol for its purity validation.

The Metrological Foundation: Why qNMR is a Primary Ratio Method

Unlike chromatographic techniques that rely on comparing a detector's response of an analyte to that of a reference standard, qNMR is a primary analytical method.[1] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3] This allows for the determination of a compound's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[1][4] This capability links the measurement directly to the International System of Units (SI) through a certified reference material, establishing a clear metrological traceability.[5][6]

Strategic Advantages of qNMR for Heterocyclic Carboxylic Acids

For a molecule such as 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, qNMR presents distinct advantages over traditional methods like High-Performance Liquid Chromatography (HPLC).

  • Universal Detection: ¹H nuclei are present in nearly all organic molecules, making ¹H-qNMR a near-universal detector.[7] This is particularly useful for compounds that may lack a strong chromophore for UV detection in HPLC.

  • Structural Confirmation and Quantification in One: A single qNMR experiment both confirms the identity of the analyte through chemical shifts and coupling patterns and determines its purity.[4]

  • Accuracy Independent of Impurity Structure: HPLC purity by area percent assumes all impurities have the same response factor as the main compound, a frequent source of error.[1] qNMR quantifies the analyte on a molar basis, providing a more accurate purity value regardless of the chemical nature of impurities, as long as their signals do not overlap with the signals of interest.[1]

  • Non-destructive: The sample can be recovered unchanged after analysis, which is a significant advantage when working with expensive or scarce materials.[3]

A Self-Validating Experimental Protocol for Purity Determination

Trustworthiness in an analytical protocol is achieved when the methodology itself contains inherent checks and is grounded in sound scientific principles. The following protocol is designed as a self-validating system for the analysis of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid.

Causality in Internal Standard Selection

The choice of an internal standard is the most critical decision in a qNMR experiment. The ideal standard must be chemically stable, have high purity, be soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with analyte or solvent signals.[8] For 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, Benzoic Acid (NIST SRM 350b) is an excellent choice. It is a primary standard available from NIST, ensuring SI traceability.[6][9] Its aromatic protons resonate in a region (7.5-8.1 ppm) that is unlikely to overlap with the vinylic, methyl, or oxazole protons of the analyte, and its acidic nature is compatible with the analyte.

Analyte Analyte: 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid Decision Select Internal Standard Analyte->Decision Solvent Chosen Solvent: DMSO-d6 Solvent->Decision Purity High Purity & Stability (>99.9%) Standard Chosen Standard: Benzoic Acid (NIST SRM 350b) Purity->Standard Solubility Soluble in DMSO-d6? Solubility->Standard Overlap Signal Overlap? (Analyte, Solvent) Overlap->Standard Traceability SI Traceable CRM? Traceability->Standard Decision->Purity Criterion 1 Decision->Solubility Criterion 2 Decision->Overlap Criterion 3 Decision->Traceability Criterion 4

Decision workflow for internal standard selection.
Step-by-Step qNMR Protocol

1. Materials and Equipment:

  • Analyte: 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (Molar Mass: 153.14 g/mol )

  • Internal Standard: Benzoic Acid, NIST SRM 350b (Purity: ≥99.99%, Molar Mass: 122.12 g/mol )

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.8 atom % D

  • Equipment: High-resolution NMR spectrometer (≥400 MHz), analytical balance (readable to 0.01 mg), high-quality 5 mm NMR tubes, volumetric flasks, pipettes, vials.

2. Sample Preparation (Critical Step):

  • Accurately weigh approximately 15 mg of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid into a clean, dry vial. Record the mass precisely (m_analyte).

  • To the same vial, add approximately 8 mg of the internal standard, Benzoic Acid. Record the mass precisely (m_std). The goal is a near 1:1 molar ratio to optimize integration accuracy.[10]

  • Using a calibrated pipette, add approximately 0.7 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the homogeneous solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Rationale: The parameters below are chosen to ensure full magnetization recovery and avoid artifacts, which is paramount for accurate quantification.

  • Pulse Program: Use a standard single 90° pulse sequence (e.g., 'zg' on Bruker systems).[11]

  • Temperature: Maintain a constant, controlled temperature (e.g., 298 K).

  • Receiver Gain: Optimize automatically, then manually reduce it slightly to ensure the Free Induction Decay (FID) is not clipped.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton to be integrated (both analyte and standard). A conservative value of 30-60 seconds is recommended to ensure full relaxation.[12] This is the most critical parameter for accuracy.

  • Acquisition Time (AQ): At least 2-4 seconds to ensure high digital resolution.

  • Number of Scans (NS): Select to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks to be integrated.[12] Typically 16 to 64 scans are sufficient.

4. Data Processing and Purity Calculation:

  • Apply zero-filling and a minimal line-broadening function (e.g., 0.1 Hz) to improve peak shape without distorting the area.[11]

  • Carefully perform manual phase and baseline correction across the entire spectrum. Automated routines can introduce errors.[11]

  • Select well-resolved, non-exchangeable proton signals for both the analyte and the standard for integration.

    • Analyte: The two vinylic protons (a doublet of doublets, 2H) are ideal candidates.

    • Standard (Benzoic Acid): The aromatic protons (multiplet, 5H) are suitable.

  • Integrate the selected signals (I_analyte and I_std).

  • Calculate the purity (P_analyte) as a weight percent (w/w %) using the following equation[11]:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Weighed mass

    • P_std: Purity of the internal standard (as a percentage)

Orthogonal Validation: A Comparative Analysis

An orthogonal approach, using techniques with different underlying principles, provides the highest confidence in a purity value.[12] qNMR (a spectroscopic, molar-based method) and HPLC-UV (a chromatographic, response-based method) serve as excellent orthogonal techniques.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary method based on the direct proportionality between signal area and the number of nuclei.[1]Comparative separation technique based on differential partitioning; detection relies on UV absorbance.[1]
Analyte Standard Not required. Uses a certified internal standard of a different compound.[3]Required. A well-characterized standard of the analyte is necessary for accurate quantification.
Accuracy High. Provides an absolute purity value, less affected by the chemical nature of impurities.[1][13]High, but can be compromised by co-eluting impurities or impurities with different UV response factors.[1]
Precision Excellent, with Relative Standard Deviations (RSD) typically below 1%.[2]Very good, with typically low RSD.
Selectivity Excellent spectral dispersion often allows quantification even in complex mixtures.[14]Dependent on chromatographic resolution. Co-elution can be a significant issue.
Speed & Throughput Rapid per sample (10-15 min), no calibration curve needed.[15]Slower per sample due to run times and system equilibration; requires a calibration curve for quantification.
Solvent Consumption Minimal (~0.7 mL of deuterated solvent per sample).High, due to continuous mobile phase flow.

Visualizing the Integrated qNMR Workflow

The entire process, from sample preparation to the final purity result, can be visualized as a logical flow, emphasizing the critical control points for ensuring a valid measurement.

cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation Weigh_Analyte Accurately Weigh Analyte (m_analyte) Weigh_Std Accurately Weigh Standard (m_std) Weigh_Analyte->Weigh_Std Dissolve Dissolve in DMSO-d6 (Ensure Homogeneity) Weigh_Std->Dissolve Acquire Acquire Spectrum (Optimized Parameters: d1, NS, 90° pulse) Dissolve->Acquire Process Phase & Baseline Correction (Manual) Acquire->Process Integrate Integrate Analyte & Standard Signals (I_analyte, I_std) Process->Integrate Calculate Apply qNMR Equation Integrate->Calculate Result Final Purity (w/w %) Calculate->Result

Integrated workflow for qNMR purity determination.

Conclusion

For establishing the definitive purity of critical pharmaceutical intermediates like 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, qNMR stands as a superior analytical tool. Its foundation as a primary metrological technique, combined with its accuracy, precision, and efficiency, provides a high degree of confidence that is essential for drug development professionals. By implementing a carefully designed and validated protocol, such as the one detailed here, researchers can ensure the integrity of their materials and the reliability of their subsequent scientific endeavors.

References

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). ACS Publications. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018). NIST. [Link]

  • Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry, 90(19), 11627-11634. [Link]

  • Pauli, G. F., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Journal of Pharmaceutical and Biomedical Analysis, 180, 113045. [Link]

  • A Standard for Standards. (2018). NIST. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-866. [Link]

  • Rovo, P., & Bönisch, M. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1103. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications, 10(4), 985-993. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Li, D., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Talanta, 281, 126139. [Link]

  • qNMR Standards. (n.d.). Goss Scientific. [Link]

  • Li, Y., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical. Journal of Pharmaceutical and Biomedical Analysis, 235, 115654. [Link]

  • Lu, Y., et al. (2018). High-Performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. Analytical Methods, 10(29), 3584-3591. [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. [Link]

  • Publication of the benzoic acid reference document. (2023). BIPM. [Link]

  • Quantitative NMR (qNMR). (n.d.). BIPM. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022). ECA Academy. [Link]

  • qNMR - Quantitative Analysis by NMR. (2022). JEOL. [Link]

  • Barden, T. J., et al. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the point of sale. This guide offers essential, step-by-step procedures for the safe and compliant disposal of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a secure research environment and meeting regulatory requirements.

Hazard Identification and Risk Assessment: The "Know Your Chemical" Imperative

Before any handling or disposal, a thorough understanding of the hazards associated with 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is paramount. This compound is classified with the following hazards[1]:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

These classifications necessitate careful handling to avoid direct contact and inhalation. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory personnel be informed about the hazardous chemicals in their workplace and protected from exposure.[2][3] This includes having a written Chemical Hygiene Plan and readily accessible Safety Data Sheets (SDS).[2][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following minimum PPE must be worn when handling 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid for disposal purposes:

PPE ItemSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.
Eye Protection Chemical safety goggles or a face shield.[6]To protect against splashes that can cause serious eye irritation.
Body Protection A laboratory coat must be worn at all times.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[6][7]To minimize inhalation of any dust or aerosols that may cause respiratory tract irritation.[8]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid must be managed as hazardous waste. Organic chemical waste should never be disposed of down the drain.[6][9]

Part A: Waste Segregation and Collection (At the Point of Generation)
  • Identify and Segregate: Clearly identify the waste as "Hazardous Waste: 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid". This waste stream must be segregated from other chemical wastes to prevent incompatible reactions.[6][10] Do not mix with bases, strong oxidizing agents, or other reactive chemicals.

  • Collect Waste:

    • Solid Waste: Collect solid 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid waste, including contaminated consumables (e.g., weighing papers, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

    • Contaminated PPE: Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.[7]

Part B: Container Management and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[6][8] High-density polyethylene (HDPE) is a suitable choice for carboxylic acids.[8] The container must have a secure, screw-top cap.

  • Labeling: All hazardous waste containers must be clearly and legibly labeled.[10] The label must include:

    • The words "Hazardous Waste"[8][10][11]

    • The full chemical name: "3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid" (no abbreviations or chemical formulas)[10]

    • The associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant")[8]

    • The accumulation start date.[9]

  • Container Handling:

    • Keep containers closed at all times except when adding waste.[10][12]

    • Do not fill containers to more than 90% capacity to allow for vapor expansion and prevent spills.[8]

    • Clean the exterior of the container of any contamination before storage and disposal.

Part C: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated and secure hazardous waste satellite accumulation area within the laboratory.[10][11] This area should be well-ventilated and have secondary containment to capture any potential leaks.[8]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[6][7] Follow all institutional procedures for waste manifest and record-keeping.

Spill Management: Immediate Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[6]

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's reporting procedures.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response A Identify Hazards (SDS Review) B Don Appropriate PPE A->B C Segregate Waste Stream (Solid, Liquid, PPE) B->C D Collect in Compatible, Labeled Container C->D E Store in Designated Satellite Area D->E F Contact EHS for Waste Pickup E->F G Final Disposal by Licensed Contractor F->G S1 Evacuate & Ventilate S2 Contain & Absorb S1->S2 S3 Collect & Containerize S2->S3 S3->D Dispose of as hazardous waste S4 Decontaminate Area S3->S4 S5 Report Spill S4->S5 Spill Spill Occurs Spill->S1

Caption: Workflow for the safe disposal of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid.

Conclusion

The proper disposal of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures, researchers and scientists can ensure they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies. (2025, May 20).
  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.).
  • (2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid - NextSDS. (n.d.).
  • Safe Disposal of 4,5-Dihydrooxazole, 2-vinyl-: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.).
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Hazardous Waste and Disposal - American Chemical Society - ACS.org. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value - Altiras. (2026, March 10).
  • Procedures for Disposal of Hazardous Waste. (n.d.).

Sources

A Senior Application Scientist's Guide to Handling 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for the safe handling, use, and disposal of 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid (CAS No. 1461726-93-1). As a novel research chemical, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this guide employs a precautionary, structure-based hazard assessment, treating the compound with the caution required for its constituent chemical motifs: an acrylic acid derivative and a substituted oxazole.

Executive Summary: Core Hazards and Mandatory Precautions

A structural analysis indicates that this compound presents multiple hazards. The European Chemicals Agency (ECHA) has notified classifications for this substance as causing skin irritation (H315), serious eye irritation (H319), and potential for specific target organ toxicity after a single exposure (H336).[1] Our analysis of its functional groups—an acrylic acid backbone and an oxazole ring—corroborates these classifications and suggests further potential risks.

  • Corrosivity & Irritation: The acrylic acid moiety is associated with severe skin burns, eye damage, and respiratory irritation.[2][3]

  • Reactivity: Acrylic acids can undergo hazardous, and potentially explosive, polymerization if not properly inhibited or if exposed to heat, light, or certain contaminants.[3][4]

  • Flammability: Both acrylic acid and simple oxazoles are flammable liquids.[2][5][6]

  • Toxicity: The compound is classified as an irritant.[1] By analogy to related structures, it should be treated as harmful if swallowed, inhaled, or absorbed through the skin.[2][7]

Mandatory Precautions: All handling of this substance MUST be conducted within a certified chemical fume hood. A multi-layered Personal Protective Equipment (PPE) approach is mandatory at all times. An accessible, tested emergency eyewash station and safety shower are required.

Hazard Assessment by Structural Analogy

The precautionary principle dictates that in the absence of specific data, we infer potential hazards from a compound's structural components.

  • The Acrylic Acid Moiety (prop-2-enoic acid): This functional group is the primary driver of the compound's corrosive and reactive properties. Acrylic acid itself is a medium-strong acid that can cause severe burns upon contact.[3] Its carbon-carbon double bond is susceptible to rapid, exothermic polymerization, which can be initiated by heat, light, or contaminants, leading to a dangerous pressure buildup in sealed containers.[3] Vapors are often irritating to the respiratory system.[2][3]

  • The Oxazole Ring (4-Methyl-1,3-oxazole): Oxazoles are five-membered heterocyclic compounds. While the toxicity of the specific substituted ring in this compound is uncharacterized, oxazole itself is classified as a highly flammable liquid that causes serious eye damage.[5] Various derivatives are known skin, eye, and respiratory irritants.[8][9] Therefore, this part of the molecule contributes to the overall irritant and potential flammability profile.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks of skin and eye contact, and inhalation. The following table outlines the minimum required PPE.

Protection Type Specification Rationale and Justification
Eye & Face Chemical splash goggles AND a full-face shield.Protects against splashes of corrosive material and vapors.[3][4][10] The acrylic acid component can cause severe, irreversible eye damage.[2][5]
Hand Double-gloving: an inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., butyl rubber or neoprene).Provides robust protection against a potentially corrosive and skin-absorbable substance.[3] Nitrile offers dexterity, while the outer glove provides extended contact protection.
Body Flame-resistant laboratory coat, fully buttoned.Protects against accidental splashes and potential fire hazards from the compound's anticipated flammability.[4][9]
Respiratory Required: All handling must occur in a certified chemical fume hood.This is the primary engineering control to prevent inhalation of irritating and potentially toxic vapors.[9] A respirator with an organic vapor cartridge may be required for spill cleanup outside of a hood.[4]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[4]

Safe Handling & Operations Workflow

Adherence to a strict, procedural workflow minimizes risk during experimental use.

Pre-Operation Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.

  • Assemble PPE: Don all required PPE as specified in the table above before entering the designated work area.

  • Prepare Waste Containers: Have designated, labeled hazardous waste containers ready within the fume hood.

Handling Procedure
  • Containment: Conduct all manipulations, including weighing and transfers, inside the chemical fume hood.[9]

  • Dispensing: Use tools (spatulas, syringes) appropriate for the physical form (solid/liquid) to avoid generating dust or aerosols.

  • Temperature Control: Avoid heating the compound unless required by a validated protocol. If heating is necessary, do so gradually in an open or vented system to prevent pressure buildup from potential polymerization.[3]

  • Storage: Keep the primary container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong bases, oxidizing agents, and peroxides.[3][5][10]

Post-Operation
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order (outer gloves first) to avoid self-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.[11][12]

Visualization of Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Operation Phase start START: Prepare to Handle Compound verify_hood Verify Fume Hood is Certified & Operational start->verify_hood locate_safety Locate & Verify Eyewash/Shower verify_hood->locate_safety don_ppe Don Full PPE: - Goggles & Face Shield - Double Gloves - Lab Coat locate_safety->don_ppe handle Perform All Manipulations (Weighing, Transfers) don_ppe->handle spill_check Spill Occurred? handle->spill_check dispose_waste Segregate & Dispose of Chemical Waste Properly spill_check->handle No cleanup Follow Spill Protocol spill_check->cleanup Yes cleanup->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end END wash_hands->end

Caption: Procedural workflow for handling 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid.

Spill & Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention.[5][11][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][14]

Spill Cleanup
  • Small Spills (within a fume hood): Absorb the spill with an inert, dry material such as sand, clay, or vermiculite.[15] Scoop the material into a labeled, sealable hazardous waste container. Clean the spill area with a suitable solvent.

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert personnel. Secure the area and prevent entry. If safe to do so, increase ventilation. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and respiratory protection.

Waste Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated consumables (gloves, paper towels, absorbent material), in a designated, chemically compatible, and clearly labeled hazardous waste container.[16] Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled with the full chemical name: "Hazardous Waste: 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid" and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[4] High-temperature incineration is a common disposal method for this type of organic waste.[15] Do not discharge any amount of this chemical down the drain. [4]

References

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]

  • HazComFast. Oxazole (CAS 288-42-6) - Safety Data. Retrieved from [Link]

  • Google Patents. US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
  • Washington State University. Acrylic Acid. Retrieved from [Link]

  • Carl ROTH. SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (2E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid. Retrieved from [Link]

  • Desalination and Water Treatment. Simultaneous disposal of acrylic acid (ester) wastewater and residue with high efficiency and low energy consumption. Retrieved from [Link]

  • PubMed. Structure-toxicity relationships of acrylic monomers. Retrieved from [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET - Oxazolone. Retrieved from [Link]

  • Covestro Solution Center. SAFETY DATA SHEET - AgiSyn 002. Retrieved from [Link]

  • Sunnyside Corporation. SAFETY DATA SHEET - Ready Strip Rust Remover. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Acrylic acid and its salts and acyl derivatives - Draft evaluation statement. Retrieved from [Link]

  • Redox. Safety Data Sheet Acrylic Acid. Retrieved from [Link]

  • PENTA. Acrylic acid - Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization. ICSC 0688 - ACRYLIC ACID. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.